L-Cysteine S-sulfate
Description
Cysteine-S-sulfate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
S-Sulfocysteine has been reported in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
S-Sulfocysteine (SSC) is produced by reaction of inorganic sulfite and cystine by a yet unknown pathway and is a very potent NMDA-receptor agonist. Electrophysiological studies have shown that SSC displays depolarizing properties similar to glutamate. Patients affected with either Molybdenum cofactor deficiency (MOCOD, an autosomal recessive disease that leads to a combined deficiency of the enzymes sulphite oxidase, an enzyme that catalyzes the conversion of sulfite to inorganic sulfate, xanthine dehydrogenase and aldehyde oxidase) or isolated sulphite oxidase deficiency (ISOD, an extremely rare autosomal recessive disorder with identical clinical manifestations to MOCOD) excrete elevated levels of SSC. This rare disorder is associated with brain damage (seizures, spastic quadriplegia, and cerebral atrophy), mental retardation, dislocated ocular lenses, blindness, and excretion in the urine of abnormally large amounts of SSC, sulfite, and thiosulfate but no inorganic sulfate. (A15402, A15407).
residues in physiologically significant proteins treated with sulfite; RN given refers to parent cpd; structure
Propriétés
IUPAC Name |
(2R)-2-amino-3-sulfosulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKPBJYHPHHWAN-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7381-67-1 (mono-hydrochloride salt) | |
| Record name | S-Sulphocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20167649 | |
| Record name | S-Sulphocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | S-Sulfocysteine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17702 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cysteine-S-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1637-71-4 | |
| Record name | L-Cysteinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1637-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Sulphocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-sulphocysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Sulphocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteine S-sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-SULFOCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885F2S42LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cysteine-S-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 - 171 °C | |
| Record name | Cysteine-S-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Structure and Properties of L-Cysteine S-sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of L-Cysteine S-sulfate, also known as S-sulfo-L-cysteine (SSC). It details the molecule's structure, physicochemical properties, biological roles, and relevant experimental protocols, aiming to serve as a critical resource for professionals in scientific research and drug development.
Molecular Structure and Identification
This compound is an S-substituted derivative of the proteinogenic amino acid L-cysteine.[1][2] The core structure consists of an L-cysteine molecule where the hydrogen atom of the thiol group (-SH) is replaced by a sulfonate group (-SO₃H). This substitution results in the formation of an organic thiosulfate (B1220275), a key functional group that defines the molecule's unique chemical properties.[1][2] Its IUPAC name is (2R)-2-amino-3-sulfosulfanylpropanoic acid.[3]
The presence of the chiral alpha-carbon from the parent L-cysteine molecule confers optical activity. The key functional groups are the alpha-amino group, the alpha-carboxylic acid group, and the S-sulfonate group, which contribute to its high polarity and solubility in aqueous solutions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₃H₇NO₅S₂ | [1][2] |
| Molecular Weight | 201.22 g/mol | [2][3] |
| CAS Number | 1637-71-4 | [2] |
| SMILES | N--INVALID-LINK--C(O)=O | [3] |
| InChI Key | NOKPBJYHPHHWAN-REOHCLBHSA-N |[3] |
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by its polar functional groups. It is a white, crystalline powder that is highly soluble in water. Its stability in solution, particularly its resistance to oxidation compared to L-cysteine, makes it a valuable substitute in various applications, such as in cell culture media.[4]
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 117.69 Ų | [3] |
| logP (Octanol-Water Partition Coeff.) | -2.3 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
| Rotatable Bonds | 4 | [3] |
| pKa (Strongest Acidic) | -1.9 | [3] |
| pKa (Strongest Basic) | 8.99 |[3] |
Biological Role and Signaling Pathways
This compound is not merely a synthetic derivative but also a naturally occurring metabolite found in various organisms, from bacteria to humans.[1][2][3] It plays significant roles in sulfur metabolism and neuronal signaling.
In some bacteria, S-sulfo-L-cysteine is a key intermediate in the thiosulfate assimilation pathway. This pathway allows for the incorporation of inorganic sulfur into L-cysteine.[5] Thiosulfate is transported into the cell and reacts with O-acetyl-L-serine (OAS), catalyzed by O-acetyl-L-serine sulfhydrylase B, to form S-sulfo-L-cysteine. This intermediate is then reduced to yield L-cysteine.
In neuroscience, this compound is recognized as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[6] Its action mimics that of glutamate, binding to the receptor and inducing a conformational change that opens the ion channel. This leads to an influx of Ca²⁺ ions into the postsynaptic neuron, triggering downstream signaling cascades. This potent activity makes it a valuable tool for studying excitotoxicity and NMDA receptor pharmacology.
Experimental Protocols
This compound can be synthesized via the sulfitolysis of L-cystine. This protocol is based on established methods for this reaction.[6][7]
-
Materials : L-cystine, Sodium Sulfite (B76179) (Na₂SO₃), deionized water, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
-
Dissolution : Prepare a solution of L-cystine in deionized water. As L-cystine has low solubility, adjust the pH to approximately 8-9 with NaOH to aid dissolution.
-
Reaction : Add a molar excess of sodium sulfite (e.g., a 1:10 ratio of cystine to sulfite) to the L-cystine solution.[7]
-
Incubation : Stir the reaction mixture at room temperature. The reaction progress can be monitored over time using techniques like NMR or HPLC. High yields (up to 96%) can be achieved.[6][7]
-
Purification : The resulting S-sulfo-L-cysteine can be purified from the reaction mixture using ion-exchange chromatography.
-
Verification : Confirm the identity and purity of the final product using mass spectrometry, NMR spectroscopy, and analytical chromatography.
TLC is a rapid and effective method for the qualitative analysis of this compound and monitoring reaction progress.[8]
-
Materials :
-
Mobile Phase (Solvent System) : A common system for amino acids is n-Butanol: Acetic Acid: Water (e.g., in a 12:3:5 volume ratio).[9] The optimal ratio may require empirical determination.
-
Sample Preparation : Dissolve the synthesized this compound and any standards in a suitable solvent (e.g., water).
-
Visualization Reagent : Ninhydrin (B49086) solution (e.g., 0.2% in ethanol (B145695) or acetone).[8][9]
-
Plate Preparation : Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.[1] Mark equidistant points for sample application.
-
Spotting : Apply a small spot (1-2 µL) of the sample solution onto the origin line using a capillary tube.[1] Allow the spot to dry completely.
-
Development : Place the TLC plate in a chromatography chamber pre-saturated with the mobile phase. Ensure the solvent level is below the origin line.[8][9] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate from the chamber and mark the solvent front with a pencil. Dry the plate thoroughly in a fume hood or with a gentle heat source.[9] Spray the plate evenly with the ninhydrin reagent and heat it at approximately 100-105°C for 5-10 minutes until colored spots appear.[8][9] Amino groups will typically yield purple or blue spots.
-
Analysis : Calculate the Retardation factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) Compare the Rf value of the sample to that of a known standard run on the same plate for identification.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. L-Cysteinesulfonic acid | C3H7NO5S2 | CID 115015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound S-sulfo-L-cysteine (FDB031160) - FooDB [foodb.ca]
- 4. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into the Cystine-Sulfite Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. crsubscription.com [crsubscription.com]
The Central Role of L-Cysteine S-Sulfate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-cysteine S-sulfate (CSS), a stable derivative of the amino acid L-cysteine, is emerging as a significant player in cellular metabolism with diverse implications for biotechnology and neuroscience. This technical guide provides a comprehensive overview of the metabolic fate of CSS, its impact on key cellular pathways, and its role as a signaling molecule. We delve into the quantitative aspects of its metabolism, detail experimental protocols for its study, and provide visual representations of the involved pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
L-cysteine is a crucial amino acid for protein synthesis, glutathione (B108866) production, and various other metabolic processes. However, its inherent instability and low solubility of its oxidized form, cystine, present challenges in various applications, including biopharmaceutical manufacturing. This compound (CSS) offers a stable and bioavailable alternative, capable of efficiently delivering cysteine to cells. Beyond its role as a cysteine pro-drug, CSS exhibits unique biological activities, including neuroexcitatory effects, making it a molecule of interest in diverse research fields. This guide will explore the multifaceted role of CSS in cellular metabolism, providing a technical resource for its study and potential applications.
Cellular Uptake and Metabolism of this compound
This compound is transported into cells where it is metabolized to release L-cysteine, thereby influencing several downstream pathways.
Cellular Uptake
The primary route for CSS uptake into cells is believed to be through the cystine/glutamate antiporter (system xc-), a transporter also responsible for the uptake of cystine. This has been demonstrated in Chinese Hamster Ovary (CHO) cells, where inhibitors of system xc- were shown to reduce CSS uptake.
Intracellular Metabolism to Cysteine
Once inside the cell, CSS is reduced to L-cysteine. This process is thought to involve a chemical reaction with intracellular glutathione (GSH), leading to the formation of a mixed disulfide, S-sulfo-glutathione (GS-SO3), and oxidized glutathione (GSSG). The GS-SO3 is then enzymatically reduced by glutaredoxin (GRX) in a NADPH-dependent manner, releasing cysteine and sulfite.[1]
References
An In-depth Technical Guide on the Discovery and History of L-Cysteine S-sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cysteine S-sulfate (S-sulfocysteine, SSC) is a sulfur-containing amino acid that has garnered significant interest due to its potent activity as a neuromodulator and its pathological role in certain metabolic disorders. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound. The guide includes a historical timeline of its identification, detailed experimental protocols for its synthesis and analysis, quantitative data on its receptor activity, and a visualization of its key signaling pathway.
Discovery and History
The history of this compound is closely intertwined with the study of sulfur amino acid metabolism and the investigation of rare genetic disorders. While the concept of S-sulfonated compounds was explored in earlier chemical literature, the definitive synthesis and characterization of this compound in a biochemical context can be traced back to the work of Ubuka and colleagues in 1982.[1]
Timeline of Key Discoveries:
-
Early 20th Century: Initial studies on the metabolism of sulfur-containing amino acids laid the groundwork for understanding their various derivatives.
-
Mid-20th Century: The identification of sulfite (B76179) oxidase and its role in the conversion of sulfite to sulfate (B86663) was a critical step. Deficiencies in this enzyme were later linked to severe neurological disorders.
-
1970s: The connection between sulfite oxidase deficiency and the accumulation of unusual sulfur-containing metabolites in patients' urine began to be established. This set the stage for the identification of this compound as a key pathological marker.
-
1982: T. Ubuka and his team published a paper in Analytical Biochemistry detailing a method for the synthesis of S-sulfo-L-cysteine.[1] This provided a crucial tool for the further study of this compound.
-
Late 20th and Early 21st Century: Subsequent research solidified the role of this compound as a potent N-methyl-D-aspartate (NMDA) receptor agonist and a key neurotoxic agent in sulfite oxidase deficiency.[2][3] Its mechanism of action, involving excitotoxicity, has since been a major focus of investigation.
The discovery of this compound is a prime example of how the study of rare metabolic diseases can illuminate fundamental biological pathways and identify novel endogenous molecules with significant physiological and pathological effects.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₃H₇NO₅S₂ | [4] |
| Molecular Weight | 201.22 g/mol | [4] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water | |
| CAS Number | 1637-71-4 | [4] |
Biological Significance and Signaling Pathway
This compound is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[5][6] Its structural similarity to glutamate (B1630785), the primary excitatory neurotransmitter, allows it to bind to and activate NMDA receptors.
In pathological conditions such as sulfite oxidase deficiency, the accumulation of this compound leads to overstimulation of NMDA receptors, resulting in excessive calcium influx into neurons.[7] This excitotoxic cascade triggers a series of downstream events, including the activation of the calcium-dependent protease calpain. Calpain, in turn, cleaves various cellular substrates, including the synaptic scaffolding protein gephyrin, leading to synaptic dysfunction and ultimately neuronal death.[8]
Below is a diagram illustrating the signaling pathway initiated by this compound.
Caption: this compound signaling pathway leading to neurotoxicity.
Quantitative Data
The potency of this compound as an NMDA receptor agonist has been quantified in various studies. The following table summarizes key findings.
| Parameter | Value | Species/System | Reference |
| EC₅₀ (NMDA Receptor) | 2.3 µM | Mouse embryonic hippocampal neurons | [9] |
| Neurotoxicity | Induces neuronal death in primary cortical cultures | Rat | [10] |
Experimental Protocols
Synthesis of this compound (Adapted from Ubuka et al., 1982)
This protocol describes the chemical synthesis of S-sulfo-L-cysteine from S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine (ACESC).
Materials:
-
S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine (ACESC)
-
Sodium sulfite (Na₂SO₃)
-
Formic acid
-
Dowex 1-X8 resin (formate form)
-
Ninhydrin (B49086) reagent
Procedure:
-
Dissolve ACESC in formic acid.
-
Add an equimolar amount of sodium sulfite to the solution.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, apply the mixture to a column of Dowex 1-X8 resin (formate form) to separate the product from the reactants and byproducts.
-
Elute the column with a gradient of formic acid.
-
Collect the fractions containing S-sulfo-L-cysteine, identified by ninhydrin staining.
-
Lyophilize the pooled fractions to obtain the purified product.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Neurotoxicity Assay in Primary Neuronal Cultures
This protocol provides a general framework for assessing the neurotoxic effects of this compound on primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Plate primary neurons in multi-well culture plates and maintain in culture for at least 7 days to allow for maturation.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the existing medium in the neuronal cultures with the medium containing different concentrations of this compound. Include a vehicle control (medium only).
-
Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, collect the culture supernatant to measure the release of LDH, an indicator of cell death.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Conclusion
This compound is a molecule of significant interest in the fields of neuroscience and metabolic research. Its discovery, driven by the investigation of sulfite oxidase deficiency, has unveiled a potent endogenous neuromodulator with profound pathological implications. The ability of this compound to act as a potent NMDA receptor agonist underscores the importance of tightly regulated sulfur amino acid metabolism for maintaining neuronal health. Further research into the synthesis, regulation, and downstream effects of this compound will be crucial for developing therapeutic strategies for conditions associated with its accumulation and for understanding the broader roles of sulfur-containing molecules in the nervous system. This guide provides a foundational resource for professionals engaged in these research and development endeavors.
References
- 1. Reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine with thiosulfate: synthesis of L-alanine sulfodisulfane and application to the determination of thiosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for Cysteine-S-sulfate (HMDB0000731) [hmdb.ca]
- 4. P. aeruginosa Metabolome Database: Cysteine-S-sulfate (PAMDB000180) [pseudomonas.umaryland.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eurpepsoc.com [eurpepsoc.com]
- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotoxicity of cysteine: interaction with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Cysteine S-Sulfate: A Potent Neuromodulator and Key Biomarker in Metabolic and Neurodegenerative Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
L-cysteine S-sulfate (also known as S-sulfocysteine) is a sulfur-containing amino acid that has emerged as a critical biomarker in the diagnosis and monitoring of specific inherited metabolic disorders. Structurally similar to the excitatory neurotransmitter glutamate (B1630785), it acts as a potent N-methyl-D-aspartate (NMDA) receptor agonist, leading to excitotoxicity and neuronal damage when present in elevated concentrations. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its association with various diseases, quantitative data, experimental protocols for its measurement, and the signaling and metabolic pathways in which it is involved.
This compound as a Biomarker for Disease
Elevated levels of this compound are a key diagnostic indicator for several diseases, primarily inherited metabolic disorders affecting sulfur metabolism. Its role as a biomarker is also being investigated in the context of neurodegenerative diseases.
Molybdenum Cofactor Deficiency (MoCD) and Isolated Sulfite (B76179) Oxidase Deficiency (ISOD)
The most well-established role of this compound as a biomarker is in Molybdenum Cofactor Deficiency (MoCD) and Isolated Sulfite Oxidase Deficiency (ISOD).[1][2] Both are rare, autosomal recessive disorders characterized by severe neurological damage.[1][3] In these conditions, the deficiency of the enzyme sulfite oxidase, which requires a molybdenum cofactor for its function, leads to the accumulation of toxic sulfite.[1] This excess sulfite reacts with cystine to form this compound. Consequently, markedly elevated levels of this compound in urine and plasma are hallmark diagnostic features of these devastating diseases.
Neurodegenerative Diseases
The structural analogy of this compound to glutamate and its action as an NMDA receptor agonist suggest a potential role in the pathophysiology of neurodegenerative diseases where excitotoxicity is a known mechanism of neuronal damage.
-
Parkinson's Disease: Studies have shown that the serum levels of cysteine-S-sulfate are significantly higher in patients with Parkinson's disease compared to healthy controls. Furthermore, these levels appear to increase with the progression of the disease, suggesting its potential as a biomarker for monitoring disease advancement.
-
Alzheimer's Disease: Research has indicated an association between cerebrospinal fluid (CSF) levels of this compound and cognitive function in the context of Alzheimer's disease. Lower levels of this metabolite have been correlated with poorer executive function, particularly with increasing age, suggesting a complex role in the disease process.
Other Conditions
Elevated levels of this compound have also been observed in individuals with Post-Acute Sequelae of SARS-CoV-2 (PASC), also known as Long COVID, particularly in those experiencing gastrointestinal and cardiopulmonary symptoms.
Quantitative Data
The concentration of this compound in biological fluids is a critical parameter for diagnosing and monitoring relevant diseases. The following tables summarize the reported quantitative data.
| Table 1: Urinary this compound Levels | |
| Condition | Concentration (mmol/mol creatinine) |
| Healthy Controls (Pediatric) | Median: 6.20 (Range: 0.26 - 18.83) |
| Healthy Controls (Adult) | Median: 6.94 |
| Healthy Controls (General) | ≤ 11 (0-3 years), ≤ 5 (>4 years) |
| Molybdenum Cofactor Deficiency (MoCD) / Isolated Sulfite Oxidase Deficiency (ISOD) (untreated) | 85 - 695 |
| Isolated Sulfite Oxidase Deficiency (ISOD) | Markedly elevated, e.g., 1446 (at 2 weeks of life) |
| Table 2: Plasma/Serum this compound Levels | |
| Condition | Concentration |
| Healthy Controls | Reference ranges are established by individual laboratories. |
| Molybdenum Cofactor Deficiency (MoCD) / Isolated Sulfite Oxidase Deficiency (ISOD) | Elevated |
Experimental Protocols
Accurate quantification of this compound is crucial for its clinical utility. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical methods.
Sample Collection and Preparation
-
Urine: A random urine specimen is typically collected. For analysis, urine samples are centrifuged, and the supernatant is filtered. Depending on the analytical method, dilution with HPLC-grade water may be necessary.
-
Plasma/Serum: Blood samples are collected and centrifuged to separate plasma or serum. For analysis, protein precipitation is a critical step, commonly achieved by adding ice-cold methanol (B129727) or 5% 5-sulfosalicylic acid. The sample is then centrifuged to remove the precipitated proteins.
Analytical Methodology: UPLC-MS/MS for Urine S-Sulfocysteine
This protocol is a synthesis of methodologies described in the literature.
-
Internal Standard Addition: An internal standard, such as deuterium-labeled S-sulfocysteine-d3, is added to the urine sample.
-
Derivatization (Optional but common for HPLC with UV detection): For HPLC with UV or fluorescence detection, pre-column derivatization is often employed to enhance sensitivity and selectivity. Common derivatizing agents include o-phthaldialdehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase consists of a gradient of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile.
-
Flow Rate: The flow rate is optimized for the specific column and system.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification: The concentration of S-sulfocysteine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of S-sulfocysteine.
Signaling and Metabolic Pathways
Metabolic Pathway of this compound Formation
This compound is not a product of a primary metabolic pathway but rather forms as a consequence of metabolic dysregulation, specifically the accumulation of sulfite.
Caption: Metabolic pathway leading to the formation of this compound.
Signaling Pathway of this compound-Induced Excitotoxicity
Due to its structural similarity to glutamate, this compound can bind to and activate NMDA receptors, leading to a cascade of events that result in neuronal cell death.
Caption: Signaling cascade initiated by this compound binding to the NMDA receptor.
Conclusion
This compound is a crucial biomarker for the diagnosis and management of Molybdenum Cofactor Deficiency and Isolated Sulfite Oxidase Deficiency. Its role in neurodegenerative diseases is an active area of research with significant potential. The analytical methods for its quantification are well-established, providing reliable tools for clinical and research applications. Understanding the metabolic and signaling pathways involving this compound is essential for developing therapeutic strategies for the diseases in which this potent neuromodulator plays a pathological role. This guide provides a foundational resource for scientists and drug development professionals working in these areas.
References
- 1. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]
- 2. S-Sulfocysteine Assay [healthcare.uiowa.edu]
- 3. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of L-Cysteine S-sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteine S-sulfate, an S-sulfonated derivative of the amino acid L-cysteine, is a molecule of significant interest in various scientific fields, including neuroscience and biotechnology. It is recognized as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[1][2][3] Elevated levels of this compound are associated with certain metabolic disorders, such as molybdenum cofactor deficiency, where it is implicated in neurodegenerative processes.[4][5][6] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of its biological signaling pathway and experimental workflows.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NO₅S₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Appearance | White to beige solid/powder or crystals | [7] |
| Melting Point | 170-171 °C | [1] |
| Solubility | Water: Soluble (up to 1.3 M for the sodium salt sesquihydrate at room temperature) | [7] |
| pKa (Strongest Acidic) | -1.9 (Predicted) | [1] |
| pKa (Strongest Basic) | 8.99 (Predicted) | [1] |
| logP | -2.3 (Predicted) | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound. Below are key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: An experimental ¹H NMR spectrum of Cysteine-S-sulfate in H₂O at 600 MHz shows characteristic peaks for the protons in the molecule. The Human Metabolome Database (HMDB) provides an experimental spectrum (HMDB0000731) which can be used as a reference.[8] Predicted ¹H and ¹³C NMR spectra are also available and serve as useful tools for structural confirmation.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Although a specific spectrum for the S-sulfate derivative is not widely published, the spectrum of L-cysteine provides a reference for the amino acid backbone. Key expected vibrations for this compound would include those for the N-H stretching of the amine group, C=O stretching of the carboxylic acid, and S=O stretching from the sulfate (B86663) group. The characteristic S-H stretching vibration found in L-cysteine at around 2550 cm⁻¹ would be absent in this compound.[12][13][14][15][16]
UV-Vis Spectroscopy
This compound is not expected to have strong absorbance in the UV-Vis region above 230 nm due to the absence of a suitable chromophore. The parent amino acid, L-cysteine, has an absorption maximum at approximately 190 nm.[17] Analysis of this compound by HPLC can be performed using UV detection at lower wavelengths, typically around 200-210 nm, or by using alternative detection methods like ELSD or mass spectrometry.[18][19]
Experimental Protocols
Enzymatic Synthesis of S-sulfo-L-cysteine
This protocol describes the synthesis of S-sulfo-L-cysteine, a synonym for this compound, using bacterial cysteine synthases.[20]
Materials:
-
O-acetyl-L-serine
-
Sodium sulfide (B99878) (³⁴S-labeled if isotopic labeling is desired)
-
Recombinant CysK or CysM enzyme from Salmonella Typhimurium
-
(¹⁵N)-labeled L-serine and acetyl-CoA (for dual labeling)
-
CysE enzyme (for dual labeling)
-
Reaction buffer
Procedure:
-
Prepare a reaction mixture containing O-acetyl-L-serine and sodium sulfide in the appropriate reaction buffer.
-
Initiate the reaction by adding the purified CysK or CysM enzyme.
-
For dual isotopic labeling, use (¹⁵N)-labeled L-serine, acetyl-CoA, and (³⁴S)-labeled sodium sulfide in the presence of both CysE and CysK enzymes.
-
Incubate the reaction mixture under optimal conditions for the enzyme (temperature, pH).
-
Monitor the reaction progress using a suitable analytical technique, such as HPLC.
-
Upon completion, the S-sulfo-L-cysteine product can be purified from the reaction mixture.
Purification of L-Cysteine from Fermentation Broth using Ion-Exchange Chromatography
This protocol outlines a general procedure for the purification of L-cysteine from a complex mixture like a fermentation broth, which can be adapted for this compound.[21]
Materials:
-
L-cysteine-containing solution (e.g., fermentation broth)
-
Acidic or strongly acidic ion-exchange resin
-
Eluant (e.g., 1N HCl or aqueous ammonia)
-
Water (for washing)
Procedure:
-
Adjust the pH of the L-cysteine-containing fermenter broth to a range of 5 to 9.
-
Apply the broth to a column packed with an acidic or strongly acidic ion-exchange resin. As the broth passes through the resin, the pH will decrease to below 5, facilitating the binding of L-cysteine to the resin.
-
Wash the ion-exchange column with water to remove unbound impurities.
-
Elute the bound L-cysteine from the resin using an appropriate eluant, such as 1N HCl or aqueous ammonia.
-
Collect the fractions containing the purified L-cysteine. The purity of the fractions can be assessed by techniques like HPLC.
Visualizations
Signaling Pathway of this compound via NMDA Receptor
This compound acts as an agonist at the NMDA receptor, triggering a cascade of events that can lead to excitotoxicity and neuronal cell death, particularly in the context of molybdenum cofactor deficiency.[4][5][6]
Caption: this compound mediated NMDA receptor signaling pathway.
Experimental Workflow: Enzymatic Synthesis and Purification
The following diagram illustrates a typical workflow for the enzymatic synthesis and subsequent purification of this compound.
Caption: Workflow for synthesis and purification of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for Cysteine-S-sulfate (HMDB0000731) [hmdb.ca]
- 2. ECMDB: Cysteine-S-sulfate (ECMDB00731) (M2MDB000180) [ecmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000731) [hmdb.ca]
- 9. L-Cysteine(52-90-4) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000574) [hmdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. L-Cysteine(52-90-4) IR Spectrum [m.chemicalbook.com]
- 16. Far infrared spectra of solid state L-serine, L-threonine, L-cysteine, and L-methionine in different protonation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UV-Vis Spectrum of Cysteine | SIELC Technologies [sielc.com]
- 18. HPLC Analysis of L-Cysteine-S-Sulfate on Primesep SB Column | SIELC Technologies [sielc.com]
- 19. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. US8088949B2 - Process for purifying L-cysteine - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Neurotoxic Effects of L-Cysteine S-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-cysteine S-sulfate (L-CSS), also known as S-sulfocysteine (SSC), is a structural analog of the excitatory neurotransmitter glutamate (B1630785). Endogenously, it is a metabolite that can accumulate to toxic levels in certain metabolic disorders, such as sulfite (B76179) oxidase deficiency and molybdenum cofactor deficiency, leading to severe neurological damage.[1][2] This technical guide provides a comprehensive overview of the neurotoxic effects of L-CSS, detailing its mechanism of action, quantitative data from key experimental findings, and detailed protocols for studying its effects in a research setting. The primary mechanism of L-CSS neurotoxicity is through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity, calcium dysregulation, and subsequent neuronal cell death.[2][3][4] This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the neurotoxic effects of L-CSS and related excitotoxins.
Mechanism of Neurotoxic Action
L-CSS exerts its neurotoxic effects primarily through its action as a potent agonist at the NMDA receptor, a subtype of ionotropic glutamate receptors.[2][3][4] The molecular structure of L-CSS closely resembles that of glutamate, allowing it to bind to and activate NMDA receptors.[1] This activation triggers a cascade of downstream events that ultimately lead to neuronal cell death.
The key steps in the neurotoxic signaling pathway of L-CSS are:
-
NMDA Receptor Activation: L-CSS binds to the glutamate binding site on the NMDA receptor, causing the receptor's ion channel to open.
-
Calcium Influx: The opening of the NMDA receptor channel leads to a significant influx of calcium ions (Ca²⁺) into the neuron.[2][3][4]
-
Calpain Activation: The elevated intracellular Ca²⁺ levels activate calcium-dependent proteases, most notably calpain.[3][5][6][7]
-
Substrate Cleavage and Neuronal Damage: Activated calpain cleaves a variety of intracellular proteins that are critical for neuronal structure and function. A key substrate in this context is the scaffolding protein gephyrin, which is essential for clustering inhibitory GABAA receptors at the postsynaptic membrane.[8][9][10] The degradation of gephyrin and other vital proteins disrupts cellular homeostasis, leading to synaptic dysfunction and eventual neuronal death.[8][9][10][11]
Quantitative Data on this compound Neurotoxicity
The following tables summarize quantitative data from various studies on the neurotoxic effects of L-CSS and the protective effects of NMDA receptor antagonists.
Table 1: In Vitro Neurotoxicity of this compound (SSC)
| Cell Type | Compound | Endpoint | Value | Reference |
| Cortical Neurons | SSC | LD₅₀ (12-hour exposure) | 74 ± 4 µM | [3] |
| HT-22 (mouse hippocampal) | SSC | LC₅₀ | 125 µM | [12] |
| Cortical Neurons | SSC | Neuronal cell death | 1 - 10 µM (5-day exposure) | [3] |
| Cortical Neurons | Glutamate | LD₅₀ (12-hour exposure) | 82 ± 2 µM | [3] |
Table 2: In Vivo Administration and Effects of L-Cysteine and its Derivatives
| Animal Model | Compound | Dose | Route of Administration | Observed Effect | Reference |
| Adult Rats | L-cysteine | 1500 mg/kg | Intraperitoneal | Infarct-like lesions in cerebral cortex | [13] |
| Neonatal Rats | L-cysteine | 1 mg/g | Not specified | Neurotoxicity | [14] |
| Immature Rats | L-cysteine | 0.5 mg/g | Not specified | Enhanced glutamate toxicity | [14] |
| Adult Mice | L-cysteine | 50 mg/kg for 7 days | Not specified | Marginal alleviation of lead-induced neurotoxicity | [15][16] |
Table 3: Protective Effects of NMDA Receptor Antagonists against L-CSS Neurotoxicity
| Cell/Animal Model | Neurotoxin | Antagonist | Concentration/Dose | Protective Effect | Reference |
| Cortical Neurons | SSC (200 µM) | MK-801 | 1 µM | Reversed neuronal cell death | [3] |
| Cortical Neurons | SSC (200 µM) | Memantine | 10 µM | Reversed neuronal cell death | [3] |
| Cortical Neurons | SSC (1 and 10 µM) | MK-801 | 1 µM | Reversed neuronal cell death (5-day exposure) | [3] |
| Cortical Neurons | SSC (1 and 10 µM) | Memantine | 10 µM | Reversed neuronal cell death (5-day exposure) | [3] |
| Rat Striatum & Hippocampus | NMDA (200 nmol) | MK-801 | 1-10 mg/kg (i.p.) | Prevented neurodegeneration | [17] |
| Traumatic Brain Injury (Rat) | TBI | MK-801 | 0.5, 2, 10 mg/kg | Reduced neuronal damage and preserved memory | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the neurotoxic effects of L-CSS.
In Vitro Neurotoxicity Assay using Primary Cortical Neurons
This protocol outlines the steps to assess L-CSS-induced neurotoxicity in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons (e.g., from E15.5 mouse embryos)
-
Neurobasal medium with supplements (e.g., B-27, GlutaMAX)
-
Poly-D-lysine coated culture plates or coverslips
-
This compound (L-CSS) stock solution
-
NMDA receptor antagonists (e.g., MK-801, Memantine)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL in dH₂O)
-
Hoechst 33342 solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons from E15.5 mouse embryos on poly-D-lysine coated plates.
-
Maintain the cultures in Neurobasal medium with appropriate supplements.
-
Allow neurons to mature for at least 7 days in vitro (DIV) before treatment.
-
-
Treatment:
-
Prepare working solutions of L-CSS in culture medium at various concentrations (e.g., 1 µM to 200 µM).
-
For antagonist studies, pre-incubate the neurons with the NMDA receptor antagonist (e.g., 1 µM MK-801 or 10 µM Memantine) for 30-60 minutes before adding L-CSS.
-
Remove the existing medium from the cultured neurons and replace it with the treatment-containing medium.
-
Incubate the cells for the desired duration (e.g., 12 hours for acute toxicity or up to 5 days for chronic effects).
-
-
Cell Viability Assessment (Propidium Iodide Staining):
-
Prepare a staining solution of Propidium Iodide (e.g., 2 µg/mL) and Hoechst 33342 (for total cell count) in PBS.
-
After the treatment period, wash the cells once with PBS.
-
Incubate the cells with the PI/Hoechst staining solution for 15 minutes at room temperature, protected from light.
-
Capture images using a fluorescence microscope with appropriate filters for PI (red fluorescence, indicating dead cells) and Hoechst (blue fluorescence, indicating all cell nuclei).
-
Quantify the percentage of dead cells (PI-positive) relative to the total number of cells (Hoechst-positive).
-
Calpain Activity Assay
This protocol describes a fluorometric assay to measure calpain activity in L-CSS-treated neurons.
Materials:
-
L-CSS treated and control neuronal cell lysates
-
Calpain activity assay kit (containing extraction buffer, reaction buffer, and a fluorogenic calpain substrate, e.g., Ac-LLY-AFC)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Lysate Preparation:
-
Following L-CSS treatment, wash the neurons with cold PBS.
-
Lyse the cells using the extraction buffer provided in the calpain activity assay kit. This buffer is designed to specifically extract cytosolic proteins and prevent auto-activation of calpain.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Fluorometric Assay:
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 50-200 µg of protein) to each well.
-
Add the reaction buffer and the fluorogenic calpain substrate to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence using a fluorometer with excitation at ~400 nm and emission at ~505 nm.
-
The increase in fluorescence intensity corresponds to the level of calpain activity.
-
Western Blot for Gephyrin Cleavage
This protocol is for detecting the cleavage of gephyrin in response to L-CSS treatment via Western blotting.
Materials:
-
L-CSS treated and control neuronal cell lysates
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibody against gephyrin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation and Transfer:
-
Separate the protein lysates (equal amounts of protein per lane) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for gephyrin. This antibody should be able to detect both the full-length protein and its cleavage products.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the blot for the presence of both full-length gephyrin and its lower molecular weight cleavage products. An increase in the cleaved fragments in L-CSS treated samples indicates calpain-mediated degradation.
-
Conclusion
This compound is a potent neurotoxin that acts through the excitotoxic mechanism of NMDA receptor overactivation. The resulting calcium overload and activation of downstream proteases like calpain lead to the degradation of essential neuronal proteins such as gephyrin, ultimately causing synaptic dysfunction and neuronal death. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate the neurotoxic effects of L-CSS and to explore potential therapeutic interventions. A deeper understanding of these mechanisms is crucial for developing strategies to combat the severe neurological consequences of diseases associated with elevated L-CSS levels.
References
- 1. Cysteine-S-sulfate: brain damaging metabolite in sulfite oxidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]
- 5. NMDA Receptor Activation and Calpain Contribute to Disruption of Dendritic Spines by the Stress Neuropeptide CRH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA-receptor activation induces calpain-mediated beta-catenin cleavages for triggering gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gephyrin Cleavage in In Vitro Brain Ischemia Decreases GABAA Receptor Clustering and Contributes to Neuronal Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calpain-Dependent Cleavage of GABAergic Proteins During Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variants of the receptor/channel clustering molecule gephyrin in brain: distinct distribution patterns, developmental profiles, and proteolytic cleavage by calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. S-Sulfocysteine's toxic effects on HT-22 cells are not triggered by glutamate receptors, nor do they involve apoptotic or genotoxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-cysteine-induced brain damage in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurotoxicity of cysteine: interaction with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of L-cysteine on lead acetate induced neurotoxicity in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Cysteine S-Sulfate as an NMDA Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteine S-sulfate is a structural analog of the excitatory amino acid glutamate (B1630785) and is recognized as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor. Its interaction with the NMDA receptor is of significant interest to the scientific community, particularly in the context of excitotoxicity and neurodegenerative processes. This technical guide provides a comprehensive overview of the role of this compound as an NMDA receptor agonist, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Data Presentation
Quantitative data on the binding affinity and potency of this compound at the NMDA receptor is crucial for understanding its pharmacological profile. The following tables summarize the available data from the literature.
Table 1: Binding Affinity of this compound for the NMDA Receptor
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference |
| This compound | Not Specified | [3H]glutamate | Data Not Available | Pullan et al., 1987 |
Table 2: Potency of this compound as an NMDA Receptor Agonist
| Compound | Assay Type | Cell Type/Tissue | Endpoint Measured | EC50 (µM) | Reference |
| This compound | Chick Retinal Excitotoxicity | Chick Retinal Neurons | Cell Death | Data Not Available | Pullan et al., 1987 |
| This compound | Stimulated Sodium Efflux | Rat Brain Slices | 22Na+ Efflux | Data Not Available | Pullan et al., 1987 |
Signaling Pathways
Activation of the NMDA receptor by this compound initiates a cascade of intracellular signaling events, primarily mediated by an influx of calcium ions (Ca2+). This can lead to both physiological and pathological outcomes, including excitotoxicity.
Caption: NMDA Receptor Signaling Cascade.
Experimental Workflows
The following diagrams illustrate standardized workflows for investigating the activity of this compound at the NMDA receptor.
Caption: Electrophysiological Workflow.
Caption: Calcium Imaging Workflow.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure NMDA receptor-mediated currents in response to this compound application in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Glass coverslips coated with poly-D-lysine
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 150 NaCl, 3 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4, with 0 MgCl2 to prevent voltage-dependent block.
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
This compound stock solution (100 mM in deionized water)
Procedure:
-
Cell Preparation: Culture primary neurons on poly-D-lysine coated glass coverslips for 10-14 days in vitro.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Data Acquisition: Clamp the cell at a holding potential of -70 mV.
-
Drug Application: Apply this compound at various concentrations using a fast-perfusion system.
-
Recording: Record the inward currents elicited by this compound.
-
Data Analysis: Analyze the recorded currents to determine dose-response relationships, EC50 values, and current-voltage (I-V) relationships.
Intracellular Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration in response to NMDA receptor activation by this compound.
Materials:
-
Primary neuronal cell culture on glass-bottom dishes
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microscopy setup with a light source capable of alternating 340 nm and 380 nm excitation, and an emission filter at ~510 nm.
-
Image acquisition and analysis software
-
This compound stock solution
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the cultured neurons in the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 15-30 minutes.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Perfuse the cells with a solution containing the desired concentration of this compound.
-
Continuously record the fluorescence images during and after agonist application.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each ROI over time.
-
Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380). Calibration with ionomycin (B1663694) (for Rmax) and a calcium-free solution with EGTA (for Rmin) is required for accurate quantification.
-
Conclusion
This compound serves as a valuable pharmacological tool for studying the activation and downstream consequences of NMDA receptor signaling. Its potent agonist activity makes it a key molecule of interest in research focused on excitotoxicity and the development of neuroprotective strategies. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate the intricate role of this compound in neuronal function and dysfunction. Further research is warranted to fully elucidate its quantitative pharmacological properties and its precise role in various neuropathological conditions.
Methodological & Application
Application Notes and Protocols for the Analytical Detection of L-Cysteine S-sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine S-sulfate (LCSS), an endogenous amino acid derivative, has garnered significant attention in the scientific community due to its role as a potent N-methyl-D-aspartate (NMDA) receptor agonist. Elevated levels of LCSS are a key biomarker for sulfite (B76179) oxidase deficiency, a rare and severe metabolic disorder leading to neurological damage. Accurate and sensitive detection of LCSS in biological matrices is therefore crucial for both clinical diagnostics and research into its physiological and pathological roles. This document provides detailed application notes and protocols for the analytical detection of this compound using various techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Several analytical methods can be employed for the quantification of this compound in biological samples such as plasma and urine. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible method suitable for relatively high concentrations of LCSS. Derivatization is often required to enhance sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): Offers higher sensitivity than UV detection, typically following derivatization with a fluorescent tag.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for this analysis, providing high sensitivity, and selectivity, and enabling the use of stable isotope-labeled internal standards for accurate quantification.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that can be used for the analysis of charged molecules like LCSS.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the detection of this compound and related compounds using various analytical methods.
Table 1: LC-MS/MS Methods for S-Sulfocysteine (this compound) Quantification
| Parameter | Urine | Plasma | Reference |
| Linearity Range | 12 - 480 µmol/L | 1 - 1,000 ng/mL | [1][2] |
| Limit of Detection (LOD) | Not explicitly stated | 1 ng/mL | [2] |
| Limit of Quantification (LOQ) | 12 µmol/L | 1 ng/mL | [1][2] |
| Intra-day Precision (%CV) | <2.5% | <9.14% | [1][2] |
| Inter-day Precision (%CV) | <2.5% | <9.14% | [1][2] |
| Recovery | 94.3 - 107.3% | Not explicitly stated | [1] |
Table 2: HPLC-UV Method for Cysteine and Related Thiols (Adaptable for LCSS)
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 800 nmol/ml (for total mesna (B1676310) in urine) | [3] |
| Limit of Detection (LOD) | 0.1 nmol/ml (for mesna) | [3] |
| Limit of Quantification (LOQ) | 0.2 nmol/ml (for mesna) | [3] |
| Precision (%RSD) | <5% (for cysteinylglycine (B43971) and homocysteine) | [4] |
| Recovery | 95.4% (for mesna) | [3] |
Note: Data for HPLC-UV is for related thiol compounds and serves as a reference for a potential LCSS method development.
Experimental Protocols
Protocol 1: Analysis of this compound in Urine by LC-MS/MS
This protocol is based on methods developed for the diagnosis of sulfite oxidase deficiency[1].
1. Sample Preparation a. Thaw frozen urine samples at room temperature. b. Centrifuge the urine sample at 10,000 x g for 5 minutes to remove any particulate matter. c. Take 10 µL of the supernatant and dilute it with 990 µL of the initial mobile phase. d. Add an appropriate amount of a stable isotope-labeled internal standard (e.g., S-sulfocysteine-d3). e. Vortex the sample for 30 seconds.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 150 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution from 2% to 95% mobile phase B over several minutes.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
3. Quantification a. Generate a calibration curve using standards of known this compound concentrations. b. Quantify the this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Analysis of this compound by HPLC with Pre-column Derivatization and UV Detection
This protocol is an adaptation of methods for other amino thiols and would require optimization and validation for this compound. Derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol is a common approach for amino acids[5].
1. Derivatization Reagent Preparation a. Prepare an OPA solution (e.g., 10 mg/mL in methanol). b. Prepare a thiol solution (e.g., 2-mercaptoethanol, 10 µL/mL in borate (B1201080) buffer). c. Prepare a borate buffer (0.4 M, pH 9.5). d. The final derivatization reagent is a mixture of these three solutions, prepared fresh daily.
2. Sample Preparation and Derivatization a. For plasma samples, perform protein precipitation by adding a three-fold excess of acetonitrile, vortexing, and centrifuging. Collect the supernatant. b. For urine samples, dilute with the mobile phase as needed. c. To 50 µL of the sample or standard, add 50 µL of the OPA/thiol derivatizing reagent. d. Mix and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.
3. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 7.2).
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient: A suitable gradient to separate the derivatized LCSS from other sample components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Excitation at 330 nm and emission at 450 nm for fluorescence detection, or a suitable wavelength for UV detection of the OPA-adduct.
4. Quantification a. Prepare a calibration curve using derivatized standards of this compound. b. Quantify the derivatized LCSS in the samples based on the peak area from the chromatogram.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Role in Sulfite Oxidase Deficiency
This compound is formed from the non-enzymatic reaction of sulfite with cystine. In healthy individuals, sulfite is detoxified to sulfate (B86663) by the enzyme sulfite oxidase. In sulfite oxidase deficiency, the accumulation of sulfite leads to an increase in the formation of this compound[6][7].
Caption: Formation of this compound in Sulfite Oxidase Deficiency.
This compound-Mediated Neurotoxicity via NMDA Receptor Activation
This compound is a structural analog of glutamate (B1630785) and acts as a potent agonist at the NMDA receptor. Its over-activation of this receptor leads to excessive calcium influx, triggering a cascade of neurotoxic events, including the activation of proteases and kinases, ultimately leading to neuronal cell death[8][9].
Caption: Signaling cascade of this compound-induced neurotoxicity.
General Experimental Workflow for LCSS Analysis
The following diagram outlines a typical workflow for the analysis of this compound in biological samples.
Caption: General workflow for the analysis of this compound.
References
- 1. Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A specific HPLC-UV method for the determination of cysteine and related aminothiols in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precolumn o-phthalaldehyde-N-acetyl-L-cysteine derivatization followed by RP-HPLC separation and fluorescence detection of sitagliptin enantiomers in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of L-Cysteine S-Sulfate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteine S-sulfate (also known as S-sulfocysteine or SSC) is a sulfur-containing amino acid that plays a role in cysteine and methionine metabolism.[1] It is formed from the reaction of sulfite (B76179) with cystine or cysteine.[1][2] Elevated levels of this compound in biological fluids are a key diagnostic marker for certain metabolic disorders, such as molybdenum cofactor deficiency (MoCD) and isolated sulfite oxidase deficiency.[2][3][4] In these conditions, the inability to convert sulfite to sulfate (B86663) leads to an accumulation of sulfite, which then reacts with cysteine to form this compound.[2] Furthermore, this compound is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, suggesting its involvement in neuronal signaling and potential neurotoxicity at high concentrations.[5][6] Accurate and reliable quantification of this compound in biological samples is therefore crucial for clinical diagnosis, disease monitoring, and research into its physiological and pathological roles.
This document provides detailed application notes and protocols for the analysis of this compound in various biological samples using High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize quantitative data for the analysis of this compound in human biological samples based on a validated HPLC method with pre-column derivatization with o-phthaldialdehyde (OPA) and UV detection.[3]
Table 1: Method Validation Parameters for this compound Analysis [3]
| Parameter | Urine | Serum |
| Limit of Detection (LOD) | 1.44 µM | 1.08 µM |
| Limit of Quantification (LOQ) | 4.38 µM | 3.27 µM |
| Intraday Precision (RSD %) | 0.76 - 1.45 % | 0.70 - 2.77 % |
| Interday Precision (RSD %) | 1.97 - 8.22 % | 0.56 - 3.87 % |
| Recovery | 96.09 - 100.75 % | 92.16 - 102.84 % |
Table 2: Reported Concentrations of this compound in Human Samples [3]
| Sample Type | Population | Concentration Range (µmol/mmol creatinine) |
| Pediatric Urine | Control (n=45) | Not detected - 1.2 |
| Adult Urine | Control (n=75) | Not detected - 2.0 |
| Serum | Control (n=24) | Not detected |
| Urine | MoCD Patients | 188 - 2533 |
Signaling and Metabolic Pathways
This compound is an intermediate in cysteine metabolism, particularly when there is an excess of sulfite. It is also recognized as a signaling molecule due to its action on NMDA receptors.
References
- 1. P. aeruginosa Metabolome Database: Cysteine-S-sulfate (PAMDB000180) [pseudomonas.umaryland.edu]
- 2. researchgate.net [researchgate.net]
- 3. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molybdenum cofactor deficiency: a new HPLC method for fast quantification of s-sulfocysteine in urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | S-Sulfocysteine Induces Seizure-Like Behaviors in Zebrafish [frontiersin.org]
Quantifying L-Cysteine S-Sulfate in Urine and Plasma: An Application Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of L-Cysteine S-sulfate (S-sulphocysteine) in biological matrices like urine and plasma is crucial for understanding its role in various physiological and pathological processes. This application note provides detailed protocols and methodologies for the analysis of this important metabolite, summarizing key quantitative data and illustrating relevant biological and experimental workflows.
This compound is a sulfur-containing amino acid that serves as a significant biomarker for certain inborn errors of metabolism, particularly sulfite (B76179) oxidase deficiency and molybdenum cofactor deficiency.[1][2][3] In these conditions, the accumulation of sulfite leads to its reaction with cystine to form this compound.[1][4] This metabolite is structurally similar to the excitatory neurotransmitter glutamate (B1630785) and can act as a potent N-methyl-D-aspartate (NMDA) receptor agonist, leading to neurotoxic effects.[1][3] Therefore, its precise measurement is vital for diagnostics and for monitoring therapeutic interventions.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of this compound in urine and plasma, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
| Parameter | Urine | Reference |
| Normal Range | <10 µmol/mmol Creatinine | Synnovis |
| Linearity Range | 12 - 480 µmol/L | [1] |
| Intra-assay Precision | <2.5% | [1] |
| Inter-assay Precision | <5% | [2] |
| Recovery | 94.3 - 107.3% | [1] |
| Parameter | Plasma | Reference |
| Optimal Range | 0 - 1.4 nmol/mL | HealthMatters.io |
Metabolic Pathway and Clinical Significance
This compound is formed from the non-enzymatic reaction of sulfite with cystine. Under normal physiological conditions, sulfite is oxidized to sulfate (B86663) by the molybdenum-dependent enzyme sulfite oxidase. In sulfite oxidase or molybdenum cofactor deficiency, impaired enzyme activity leads to the accumulation of sulfite, which then reacts with cystine to produce this compound. The resulting high levels of this compound in urine and plasma are a key diagnostic indicator for these severe neurological disorders.
Experimental Protocols
The following are detailed protocols for the quantification of this compound in urine and plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Urine Sample Preparation Workflow
Protocol for Urine Sample Preparation:
-
Collect a random urine sample. For stability, samples can be stored frozen.
-
Thaw the urine sample and centrifuge at 13,000 x g for 15 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.2 µm filter.
-
Dilute the filtered urine with HPLC-grade water. The dilution factor should be optimized based on the expected concentration range and instrument sensitivity.
-
Transfer the diluted sample to an autosampler vial for UPLC-MS/MS analysis.
Plasma Sample Preparation Workflow
Protocol for Plasma Sample Preparation:
-
Collect whole blood in a tube containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample to separate the plasma.
-
To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent such as ice-cold acetonitrile, typically in a 1:3 or 1:4 ratio (plasma:acetonitrile).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method
The following is a general UPLC-MS/MS method that can be adapted for the analysis of this compound.
Chromatographic Conditions:
| Parameter | Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of this compound from other matrix components. A typical gradient might start at a low percentage of B, ramp up to a higher percentage to elute the analyte, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode (optimization required) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and any internal standards should be determined by direct infusion and optimization. |
| Source Temperature | Optimized for the specific instrument |
| Gas Flows | Optimized for the specific instrument |
Conclusion
The methodologies outlined in this application note provide a robust framework for the accurate and precise quantification of this compound in both urine and plasma. These protocols are essential for clinical diagnostics, particularly for inborn errors of sulfur metabolism, and for research investigating the broader roles of this neuroactive metabolite. The provided quantitative data and workflows offer a valuable resource for scientists and clinicians in the field of metabolic research and drug development.
References
- 1. Sulfocysteine | Rupa Health [rupahealth.com]
- 2. Human Metabolome Database: Showing metabocard for Cysteine-S-sulfate (HMDB0000731) [hmdb.ca]
- 3. Sulfocysteine (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Cysteine S-Sulfate in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental applications and relevant protocols for L-Cysteine S-Sulfate (LCSS), a potent N-methyl-d-aspartate (NMDA) receptor agonist. This document details its mechanism of action, key signaling pathway involvement, and methodologies for its investigation in neurotoxicity and metabolic studies.
Overview and Mechanism of Action
This compound is a sulfur-containing amino acid analog that acts as a potent agonist at the glutamatergic NMDA receptor.[1][2][3] Its structural similarity to glutamate (B1630785) allows it to bind to and activate NMDA receptors, leading to an influx of calcium ions (Ca²⁺) into the neuron. This activity underlies both its utility as a research tool to probe NMDA receptor function and its potential role in excitotoxicity.[4][5]
LCSS is also an intermediate in cysteine metabolism and can influence the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[6][7] Its role in these interconnected pathways makes it a molecule of interest in studies of neuronal function, oxidative stress, and neurodegenerative diseases.
Key Applications and Experimental Protocols
Neurotoxicity and Excitotoxicity Assays
LCSS can induce neuronal cell death, mimicking the excitotoxic cascade initiated by excessive glutamate.[5] This property is useful for in vitro and in vivo modeling of neurodegenerative conditions.
2.1.1. Cell Viability (MTT) Assay to Determine IC₅₀
This protocol determines the concentration of LCSS that inhibits cell viability by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or cell culture medium).[1] Create a serial dilution of LCSS to achieve a range of final concentrations to be tested.
-
Cell Treatment: Remove the culture medium from the wells and replace it with medium containing the different concentrations of LCSS. Include a vehicle control (medium with solvent only). Incubate for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the LCSS concentration and use non-linear regression to determine the IC₅₀ value.
2.1.2. Intracellular Calcium Measurement
This protocol measures changes in intracellular calcium concentration following LCSS application, a key event in NMDA receptor activation.[8]
Protocol:
-
Cell Preparation: Culture neuronal cells on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Place the coverslip in a perfusion chamber on an inverted microscope equipped for fluorescence imaging. Perfuse with a physiological saline solution and record the baseline fluorescence.
-
LCSS Application: Perfuse the cells with a solution containing LCSS at a desired concentration.
-
Fluorescence Monitoring: Continuously record the fluorescence intensity. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) over time to represent the change in intracellular calcium concentration.
NMDA Receptor Binding and Function Assays
2.2.1. Radioligand Binding Assay
This assay determines the binding affinity (Ki) of LCSS for the NMDA receptor.
Protocol:
-
Membrane Preparation: Prepare synaptic membrane fractions from a brain region rich in NMDA receptors (e.g., rat cortex or hippocampus).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the membrane preparation, a known radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of LCSS. Use non-linear regression to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.
2.2.2. Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity of NMDA receptors in response to LCSS.
Protocol:
-
Cell Preparation: Prepare primary neuronal cultures or brain slices.
-
Recording Setup: Place the cell or slice in a recording chamber on an upright or inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal (gigaohm seal) with the membrane of a neuron.
-
Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
LCSS Application: Apply LCSS via a perfusion system to the vicinity of the recorded neuron.
-
Current Recording: Record the inward currents elicited by the activation of NMDA receptors.
-
Data Analysis: Analyze the amplitude, kinetics (rise and decay times), and dose-response relationship of the LCSS-evoked currents.
Metabolic Studies
2.3.1. Quantification of this compound and Metabolites by LC-MS/MS
This protocol allows for the sensitive and specific quantification of LCSS and related metabolites in biological samples.
Protocol:
-
Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma, add a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid). Vortex and centrifuge to pellet proteins.
-
Tissue Homogenates: Homogenize tissue in a suitable buffer on ice, followed by protein precipitation.
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N-LCSS) to the sample prior to protein precipitation to correct for matrix effects and variations in sample processing.[9]
-
-
Derivatization (Optional but Recommended): To improve chromatographic retention and detection sensitivity, derivatize the amine group of LCSS and other amino acids using a reagent such as AccQ-Tag or dansyl chloride.
-
LC Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for LCSS and its internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of LCSS. Quantify the amount of LCSS in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Quantitative Data
The following tables summarize available quantitative data for this compound and related compounds. Note: Specific quantitative data for this compound is limited in the public domain. The data presented here is based on available literature and may include related compounds for context.
Table 1: Receptor Binding and Functional Data
| Compound | Receptor/Assay | Value | Species | Reference |
| This compound | NMDA Receptor Agonist | Potent Agonist | Not Specified | [1][2][3] |
| L-cysteine | NMDA-evoked Ca²⁺ influx potentiation | Significant at 1 mM | Rat | [4] |
Table 2: Neurotoxicity Data
| Compound | Cell Line/Model | Endpoint | Value | Reference |
| This compound | Rat Central Nervous System | Neuropathology | Induces glutamate-type pathology | [5] |
| L-cysteine | Primary cortical neurons | Cell Death (LDH release) | Toxic at higher concentrations | [10] |
Table 3: Effects on Glutathione Metabolism
| Treatment | System | Effect | Quantitative Change | Reference |
| L-cysteine (8 mM) | Candida utilis culture | Glutathione Production | 91% increase | [7] |
| L-cysteine deficiency | Rat hepatocytes | Sulfate (B86663) formation | Inhibited | [6] |
Signaling Pathways and Experimental Workflows
Glutamate Receptor Signaling Pathway
This compound acts as an agonist at the NMDA receptor, a key component of the glutamatergic synapse. Its binding initiates a signaling cascade that is critical for synaptic plasticity but can also lead to excitotoxicity if over-activated.
Glutathione Synthesis Pathway
L-Cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a major antioxidant. As a cysteine analog, LCSS can influence this pathway.
Experimental Workflow for Neurotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the neurotoxic effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P. aeruginosa Metabolome Database: Cysteine-S-sulfate (PAMDB000180) [pseudomonas.umaryland.edu]
- 3. Human Metabolome Database: Showing metabocard for Cysteine-S-sulfate (HMDB0000731) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine-S-sulfate: brain damaging metabolite in sulfite oxidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glutathione dependence of inorganic sulfate formation from L- or D-cysteine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation to sulphate of S-methyl-L-cysteine sulphoxide and S-carboxymethyl-L-cysteine sulphoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Neurotoxicity of cysteine: interaction with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Cysteine S-Sulfate: A Tool for Investigating Neurotoxicity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine S-sulfate is a structural analog of the excitatory amino acid glutamate (B1630785). It is an endogenous metabolite that, at elevated concentrations, acts as a potent neurotoxin. Its neurotoxicity is primarily mediated through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to a cascade of events collectively known as excitotoxicity. This process is characterized by a massive influx of calcium ions (Ca2+), activation of degradative enzymes, and ultimately, neuronal cell death.[1][2][3] Due to its specific mechanism of action, this compound serves as a valuable tool in neurotoxicity studies to model excitotoxic neuronal injury, investigate neuroprotective strategies, and screen potential therapeutic agents.
These application notes provide an overview of the use of this compound in neurotoxicity research, including its mechanism of action, and detailed protocols for inducing and assessing its neurotoxic effects in neuronal cell cultures.
Mechanism of Action: NMDA Receptor-Mediated Excitotoxicity
This compound induces neurotoxicity by acting as a potent agonist at the NMDA subtype of glutamate receptors.[2] The binding of this compound to NMDA receptors leads to the opening of their associated ion channels, resulting in a significant influx of extracellular Ca2+. This surge in intracellular calcium triggers a number of downstream pathological events:
-
Activation of Calpains: The elevated Ca2+ levels activate calpains, a family of calcium-dependent proteases.[4][5][6]
-
Cleavage of Cellular Proteins: Activated calpains cleave various cellular proteins, including the striatal-enriched protein tyrosine phosphatase (STEP).[4][5][7][8] The cleavage of STEP61 to STEP33 disrupts its normal function in regulating synaptic plasticity and neuronal survival.[4][5][7]
-
Mitochondrial Dysfunction: Calcium overload in mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors.
-
Activation of other Deleterious Enzymes: Increased intracellular calcium can also activate other enzymes such as phospholipases and endonucleases, which contribute to cellular damage.
-
Oxidative Stress: The excitotoxic cascade is often associated with the generation of reactive oxygen species (ROS), further exacerbating neuronal injury.
This cascade of events ultimately leads to neuronal apoptosis or necrosis.
Data Presentation
The following tables summarize quantitative data from neurotoxicity studies involving L-cysteine and its derivatives. It is important to note that specific data for this compound is limited in the public domain, and much of the available data pertains to L-cysteine. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell model and experimental conditions.
Table 1: In Vitro Neurotoxicity of Cysteine and its Analogs
| Compound | Cell Type | Concentration | Exposure Time | Assay | Outcome |
| L-cysteine | Primary cortical neurons | Higher concentrations required compared to glutamate | 24 hours | LDH release | Concentration-dependent cell death[9] |
| N-acetylcysteine | Primary cortical neurons | 1 mM | 24 hours | LDH release | Mild toxicity[9] |
| L-cysteine | HT22 mouse hippocampal cells | 0.5 - 2 mM | Not specified | Apoptosis assays | Dose-dependent abrogation of DMNQ-induced apoptosis[10] |
Table 2: In Vivo Neurotoxicity of Cysteine and its Analogs
| Compound | Animal Model | Administration Route | Dose | Outcome |
| This compound | Infant Rats | Subcutaneous | Not specified | Induces glutamate-type neuropathology[1] |
| This compound | Adult Rats | Intracerebral | Not specified | Induces glutamate-type neuropathology[1] |
| L-cysteine | Immature Rats | Systemic | Not specified | Neuronal destruction in cortex, hippocampus, thalamus, and striatum[2] |
| L-cysteine | Immature Rats | in vivo | 0.5 mg/g | Enhanced glutamate toxicity[9] |
| L-cysteine | Mice | Oral | 15 or 30 mg/kg/day | Mitigated BSO-induced neurocognitive deficits[10] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neurotoxic effects of this compound.
Protocol 1: Induction of Neurotoxicity in Primary Cortical Neurons
This protocol describes how to induce excitotoxicity in primary cortical neuron cultures using this compound.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density (e.g., 1.5 x 10^5 cells/cm²) in supplemented Neurobasal medium. Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
Preparation of this compound: Prepare a working solution of this compound by diluting the stock solution in the culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration (e.g., starting with a range of 10 µM to 1 mM).
-
Treatment: Gently remove half of the culture medium from each well and replace it with an equal volume of the medium containing the desired concentration of this compound. For control wells, add an equal volume of fresh medium without the compound.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Neurotoxicity: Following incubation, assess neurotoxicity using methods such as the LDH assay (Protocol 2), MTT assay (Protocol 3), or cell viability staining (Protocol 4).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period with this compound, carefully collect 50 µL of the culture supernatant from each well without disturbing the cells and transfer it to a new 96-well plate.
-
Maximum LDH Release Control: To determine the maximum LDH release, add 10 µL of lysis solution (provided in the kit) to control wells 45 minutes before collecting the supernatant.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 3: MTT Cell Viability Assay
The MTT assay measures the metabolic activity of viable cells by assessing the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Treatment: After treating the cells with this compound, carefully remove the culture medium.
-
MTT Addition: Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the control (untreated) cells.
Protocol 4: Intracellular Calcium Imaging with Fura-2 AM
This protocol allows for the measurement of changes in intracellular calcium concentration in response to this compound.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities
Procedure:
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Incubation: Remove the culture medium from the cells and add the Fura-2 AM loading buffer. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with fresh HBS to remove extracellular dye.
-
Baseline Measurement: Acquire baseline fluorescence images or readings by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulation: Add this compound at the desired concentration to the cells.
-
Data Acquisition: Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in intracellular calcium concentration. An increase in the F340/F380 ratio indicates an increase in intracellular calcium.
Mandatory Visualizations
Conclusion
This compound is a valuable pharmacological tool for inducing and studying excitotoxic neurotoxicity. By activating NMDA receptors and triggering a cascade of detrimental downstream events, it provides a reliable model to investigate the mechanisms of neuronal cell death and to screen for potential neuroprotective compounds. The protocols outlined in these application notes provide a framework for researchers to utilize this compound effectively in their neurotoxicity studies. It is crucial to optimize experimental conditions, such as cell type, compound concentration, and exposure time, to obtain robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of L-lysine on cytosolic calcium homeostasis in cultured human normal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuroproof.com [neuroproof.com]
- 4. Calpain and STriatal-Enriched protein tyrosine Phosphatase (STEP) activation contribute to extrasynaptic NMDA receptor localization in a Huntington's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Distinct Roles for μ-Calpain and m-Calpain in Synaptic NMDAR-Mediated Neuroprotection and Extrasynaptic NMDAR-Mediated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neurotoxicity of cysteine: interaction with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Cysteine mitigates ROS-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum stress and mitochondrial dysfunction in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Models Studying L-Cysteine S-Sulfate Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro models to investigate the neurotoxic effects of L-Cysteine S-sulfate (SSC), a metabolite implicated in neurodegenerative conditions. The following sections detail the underlying mechanisms, experimental protocols, and expected outcomes when studying SSC-induced excitotoxicity.
Introduction
This compound (SSC) is a structural analog of the excitatory neurotransmitter glutamate.[1][2] Elevated levels of SSC are associated with certain metabolic disorders, such as molybdenum cofactor deficiency, leading to severe neurological damage.[1][2] The primary mechanism of SSC-induced neurotoxicity is through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx, subsequent activation of downstream deleterious pathways, and ultimately neuronal cell death.[1] Understanding these mechanisms is crucial for the development of therapeutic interventions. Primary murine cortical neuron cultures are a well-established in vitro model to study these effects.
Key Signaling Pathways
The neurotoxic effects of this compound are primarily mediated through the NMDA receptor signaling cascade. The binding of SSC to the NMDA receptor triggers a cascade of events including calcium influx, activation of proteases like calpain, and the initiation of apoptotic pathways.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on neuronal viability and the protective effects of the NMDA receptor antagonist, MK-801. The data is derived from studies on primary murine cortical neurons.
Table 1: Dose-Dependent Toxicity of this compound in Primary Cortical Neurons
| Concentration of SSC (µM) | Cell Viability (%) (MTT Assay) | Cell Death (%) (Propidium Iodide Staining) |
| 10 | ~95 | ~5 |
| 20 | ~90 | ~10 |
| 50 | ~60 | ~40 |
| 74 | 50 (LD₅₀) | 50 |
| 100 | ~40 | ~60 |
| 200 | ~20 | ~80 |
| 500 | ~10 | ~90 |
Data estimated from graphical representations in Kumar et al., 2017.
Table 2: Neuroprotective Effect of MK-801 on SSC-Induced Toxicity
| Treatment | Cell Viability (%) (Propidium Iodide Staining) |
| Control | 100 |
| SSC (200 µM) | ~20 |
| SSC (200 µM) + MK-801 (1 µM) | ~95 |
Data estimated from graphical representations in Kumar et al., 2017.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic mice, a suitable model for studying neurotoxicity.
References
Application Notes and Protocols for Inducing Excitotoxicity in Neuronal Cultures with L-Cysteine S-sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Cysteine S-sulfate (also known as S-sulphocysteine or SSC) to induce excitotoxicity in neuronal cultures. This model is valuable for studying the molecular mechanisms of neuronal cell death implicated in various neurological conditions and for screening potential neuroprotective compounds.
Introduction
This compound is a structural analog of the excitatory neurotransmitter glutamate.[1][2][3] Its accumulation in certain metabolic disorders is associated with severe neurodegeneration.[1][4] this compound exerts its neurotoxic effects primarily through the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx, oxidative stress, and ultimately, neuronal apoptosis. This process, known as excitotoxicity, is a key pathological mechanism in various neurological disorders.
Data Presentation
The following tables summarize quantitative data for this compound-induced excitotoxicity in different neuronal cell types.
| Cell Type | Parameter | Value | Reference |
| Primary Murine Cortical Neurons | LD50 (12-hour exposure) | 74 ± 4 µM | |
| HT-22 (mouse hippocampal cell line) | LD50 | 125 µM | |
| HT-22 (mouse hippocampal cell line) | LD50 | 150 µM | |
| Primary Cortical Neurons | LD50 | 155 µM |
Table 1: Cytotoxicity of this compound in Neuronal Cultures. LD50 values represent the concentration of this compound that results in 50% cell death after a specified exposure time.
Experimental Protocols
Protocol 1: Induction of Excitotoxicity in Primary Neuronal Cultures
This protocol details the steps for inducing excitotoxicity in primary cortical neurons using this compound.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine coated culture plates
-
This compound (S-sulphocysteine)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Propidium (B1200493) iodide (for cell death staining)
Procedure:
-
Cell Plating: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density. Culture the neurons for at least 7-10 days to allow for maturation and synapse formation.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile, deionized water or PBS. The concentration of the stock solution should be at least 100x the final desired concentration. Filter-sterilize the stock solution.
-
Treatment:
-
Prepare a range of this compound concentrations (e.g., 10, 20, 50, 100, 200, and 500 µM) by diluting the stock solution in pre-warmed neuronal culture medium.
-
Carefully remove the existing culture medium from the neurons and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for 12 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assessment of Neuronal Viability:
-
LDH Assay: After the incubation period, collect the culture supernatant to measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. Follow the manufacturer's instructions for the LDH assay kit.
-
MTT Assay: Alternatively, assess cell viability using an MTT assay, which measures mitochondrial metabolic activity. Add MTT reagent to the cells and incubate according to the manufacturer's protocol.
-
Propidium Iodide Staining: For direct visualization of cell death, incubate the cells with propidium iodide, which stains the nuclei of dead cells. Image the cells using a fluorescence microscope.
-
Protocol 2: Assessment of Apoptotic Pathways
This protocol outlines methods to investigate the downstream signaling pathways activated by this compound-induced excitotoxicity.
Materials:
-
Treated neuronal cultures (from Protocol 1)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
ELISA kits for apoptosis-related proteins (Caspase-3, AIF, calpain, cytochrome c)
-
ROS/Superoxide detection assay kit
Procedure:
-
Caspase-3 Activity Assay:
-
Following treatment with this compound, lyse the cells and determine the protein concentration.
-
Use a Caspase-3 specific ELISA kit or a fluorometric activity assay to measure the activation of caspase-3 in the cell lysates, following the manufacturer's instructions. In primary cortical neurons, an increase in caspase-3 is expected.
-
-
Measurement of Other Apoptotic Markers:
-
Utilize specific ELISA kits to measure the levels of other key apoptotic proteins such as Apoptosis-Inducing Factor (AIF), calpain, and cytochrome c in the cell lysates. This can help elucidate whether the cell death is caspase-dependent or -independent.
-
-
Reactive Oxygen Species (ROS) Production Assay:
-
To measure intracellular ROS levels, use a ROS/Superoxide detection assay kit.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the kit's protocol.
-
After treatment with this compound, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates elevated ROS production.
-
-
Glutathione (B108866) (GSH) Level Measurement:
-
Depletion of the antioxidant glutathione is an indicator of oxidative stress.
-
After treatment, lyse the cells and measure the intracellular GSH levels using a commercially available GSH assay kit. Expect a decline in GSH levels at later time points (e.g., 16 hours).
-
Visualizations
References
- 1. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]
- 3. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Protocol for the Laboratory Synthesis of L-Cysteine S-sulfate
Application Notes
L-Cysteine S-sulfate (also known as S-sulfocysteine) is a structural analog of the excitatory amino acid glutamate. It is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[1] Due to its role in excitotoxicity, this compound is a valuable tool for researchers studying neurodegenerative disorders and the mechanisms of neuronal cell death. This protocol details a reliable method for the chemical synthesis and purification of this compound for use in research and drug development applications. The synthesis involves the sulfitolysis of L-cystine, followed by purification using ion-exchange chromatography.
Experimental Protocols
I. Synthesis of this compound
This protocol is adapted from the reaction of L-cystine with sulfite (B76179), which can achieve high yields.[2]
Materials:
-
L-Cystine
-
Sodium Sulfite (Na₂SO₃)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Magnetic stirrer and stir bar
-
pH meter
-
Reaction vessel (e.g., a 250 mL round-bottom flask)
-
Heating mantle or water bath
Procedure:
-
Dissolution of L-Cystine: In the reaction vessel, suspend L-cystine in deionized water.
-
Addition of Sodium Sulfite: Add sodium sulfite to the L-cystine suspension. A molar ratio of 1:2.5 (L-cystine:sodium sulfite) is recommended for optimal conversion.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 9.0 using 1 M NaOH. This enhances the solubility of L-cystine and facilitates the reaction.
-
Reaction: Heat the mixture to 50°C with continuous stirring. Monitor the reaction progress by observing the dissolution of L-cystine, which indicates the formation of the more soluble this compound. The reaction is typically complete within 2-3 hours.
-
Neutralization: After the reaction is complete (i.e., all L-cystine has dissolved), cool the solution to room temperature and neutralize it to pH 7.0 with 1 M HCl.
II. Purification of this compound by Ion-Exchange Chromatography
Materials:
-
Strongly acidic cation exchange resin (e.g., Dowex 50W series)
-
Chromatography column
-
Elution buffers:
-
0.1 M Sodium acetate (B1210297) buffer, pH 4.0
-
0.1 M Sodium acetate buffer, pH 5.0
-
0.5 M Sodium Hydroxide (for regeneration)
-
Deionized water
-
-
Fraction collector
-
Spectrophotometer or HPLC for fraction analysis
Procedure:
-
Column Preparation: Pack the chromatography column with the cation exchange resin and equilibrate it by washing with at least three column volumes of deionized water.
-
Sample Loading: Acidify the crude this compound solution from the synthesis step to a pH below 2.0 with 1 M HCl. Load the acidified solution onto the equilibrated column.
-
Washing: Wash the column with several volumes of deionized water to remove any unbound impurities.
-
Elution: Elute the bound this compound using a stepwise or linear gradient of increasing pH.
-
Begin elution with the 0.1 M sodium acetate buffer at pH 4.0.
-
Gradually increase the pH to 5.0 to elute the product.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using a suitable analytical method, such as spectrophotometry (ninhydrin assay) or HPLC.
-
Pooling and Desalting: Pool the fractions containing pure this compound. If necessary, desalt the pooled fractions by a suitable method such as dialysis or using a desalting column.
-
Lyophilization: Lyophilize the purified, desalted solution to obtain this compound as a white powder.
-
Column Regeneration: Regenerate the column by washing with 0.5 M NaOH followed by copious amounts of deionized water until the eluent is neutral.
Data Presentation
| Parameter | Value | Reference |
| Synthesis Yield | Up to 96% | [2] |
| Purity (Post-Purification) | >98% (by HPLC) | Assumed based on standard purification outcomes |
| ¹H NMR (D₂O) | δ 3.25 (dd, 1H), 3.45 (dd, 1H), 4.20 (t, 1H) | Generic expected shifts |
| Mass Spectrometry (ESI-) | m/z = 200 [M-H]⁻ | Theoretical |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the Synthesis and Purification of this compound.
Signaling Pathway
Caption: this compound-Mediated NMDA Receptor Signaling Pathway.
References
Commercial Sources and Applications of High-Purity L-Cysteine S-sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of high-purity L-Cysteine S-sulfate, a potent N-methyl-D-aspartate (NMDA) receptor agonist. It is intended to guide researchers in sourcing this compound and applying it in experimental settings, particularly in the fields of neuroscience and drug development.
Commercial Availability of High-Purity this compound
High-purity this compound and its salt forms are available from several commercial suppliers, catering to research and manufacturing needs. The purity and form of the compound can vary between suppliers, and it is crucial to select the appropriate grade for your specific application.
| Supplier | Product Name | CAS Number | Purity/Grade | Form |
| Sigma-Aldrich | This compound | 1637-71-4 | ≥98% (TLC) | Powder |
| Cayman Chemical | S-Sulfocysteine | 1637-71-4 | ≥90%[1] | Solid[1] |
| ChemScene | This compound | 1637-71-4 | ≥97%[2] | |
| Baishixing | This compound sodium | 150465-29-5 | 99% min[3] | White to beige solid[3] |
| MedChemExpress | This compound | 1637-71-4 | Not specified | |
| Biosynth | This compound sodium sesquihydrate | 150465-29-5 | Not specified | |
| MilliporeSigma (EMPROVE® EXPERT) | This compound sodium salt sesquihydrate | 150465-29-5 | Quality Level 500 | Powder or crystals |
Application Note 1: this compound as an NMDA Receptor Agonist
This compound is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. Its structural similarity to glutamate (B1630785) allows it to bind to and activate NMDA receptors, leading to the influx of calcium ions and subsequent activation of downstream signaling pathways. This property makes it a valuable tool for studying NMDA receptor function, synaptic plasticity, and excitotoxicity.
Key Quantitative Data:
| Parameter | Value | Receptor | Assay | Reference |
| EC50 | 8.2 µM | NMDA Receptor | Radioligand Binding Assay | Cayman Chemical[1] |
| EC50 | 59 µM | AMPA Receptor | Radioligand Binding Assay | Cayman Chemical[1] |
NMDA Receptor Signaling Pathway
The activation of NMDA receptors by this compound initiates a cascade of intracellular events. The following diagram illustrates the core signaling pathway.
Caption: NMDA Receptor Signaling Pathway activated by this compound.
Experimental Protocols
Protocol 1: In Vitro Neurotoxicity Assessment using LDH Assay
This protocol describes a method to assess the neurotoxic effects of this compound on cultured neurons by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.
Materials:
-
Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
This compound stock solution (e.g., 100 mM in sterile water or appropriate buffer)
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed neurons in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 µM to 1 mM).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include the following controls in triplicate:
-
Untreated Control: Cells with fresh culture medium only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the LDH kit.
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.
-
LDH Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[5]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Add 50 µL of the stop solution provided in the kit to each well.[5]
-
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a plate reader.
-
Data Analysis:
-
Subtract the 680 nm absorbance (background) from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording NMDA receptor-mediated currents activated by this compound in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External (extracellular) solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (intracellular) solution (in mM): 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with KOH).
-
This compound stock solution.
Procedure:
-
Preparation:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull a patch pipette with a resistance of 3-7 MΩ and fill it with the internal solution.
-
-
Whole-Cell Configuration:
-
Approach a neuron with the patch pipette under visual control (e.g., using a microscope with DIC optics).
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the cell at a holding potential of -70 mV.
-
Establish a stable baseline recording.
-
Prepare different concentrations of this compound in the external solution.
-
Apply the this compound solutions to the neuron using a perfusion system.
-
Record the inward currents elicited by the application of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents at each concentration of this compound.
-
Construct a concentration-response curve by plotting the current amplitude against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the activity of this compound as an NMDA receptor agonist.
Caption: Workflow for characterizing this compound as an NMDA receptor agonist.
Application Note 2: Use in Cell Culture Media
This compound sodium salt is a stable derivative of L-cysteine and can be used as a supplement in cell culture media.[3] L-cysteine is an essential amino acid for cell growth and proliferation, but it is unstable in solution and can be readily oxidized. The use of a more stable derivative like this compound can provide a sustained source of cysteine to the cells, supporting cellular functions such as protein synthesis and maintaining the intracellular redox environment.
Key Advantages:
-
Enhanced Stability: More stable in solution compared to L-cysteine, reducing the rate of degradation in cell culture media.
-
Sustained Release: Can be metabolized by cells to provide a continuous supply of L-cysteine.
-
Improved Cell Viability: By providing a stable source of cysteine, it can help maintain cell health and viability in long-term cultures.
-
Use in Fed-Batch Cultures: Its stability makes it suitable for use in concentrated feed solutions for fed-batch bioreactor cultures, a common practice in biopharmaceutical production.
Protocol for Supplementing Cell Culture Media
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound sodium salt (e.g., 100 mM) in sterile, cell culture-grade water. The sodium salt form generally has better solubility.
-
Filtration: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Supplementation: Add the sterile stock solution to the basal cell culture medium to the desired final concentration. The optimal concentration will depend on the cell type and culture conditions and should be determined empirically. A starting point could be in the range of 0.1 to 1 mM.
-
Storage: Store the supplemented medium at 2-8°C and use it within the recommended shelf life.
Note: It is always recommended to perform a small-scale pilot experiment to determine the optimal concentration of this compound for your specific cell line and application.
References
Troubleshooting & Optimization
Technical Support Center: L-Cysteine S-Sulfate Quantification
Welcome to the technical support center for L-Cysteine S-sulfate (CSS) quantification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in CSS quantification stem from its inherent chemical properties and the complexity of biological matrices. Key difficulties include:
-
High Polarity: CSS is a very polar molecule, making it difficult to retain on traditional reversed-phase HPLC columns.[1]
-
Instability: The thiol group in related cysteine compounds is susceptible to oxidation, which can also be a concern for CSS stability during sample collection, storage, and analysis.[2][3] Aqueous solutions are particularly prone to oxidation at neutral or basic pH.[3]
-
Matrix Effects: When analyzing biological samples such as plasma or tissue homogenates, endogenous components can interfere with the ionization of CSS in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[4][5][6]
-
Low Endogenous Concentrations: Detecting and accurately quantifying low physiological concentrations of CSS can be challenging and may require sensitive analytical instrumentation and optimized methods.
-
Lack of a Chromophore: CSS does not possess a strong UV-absorbing chromophore, making direct UV detection less sensitive. This often necessitates the use of derivatization or alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).[1]
Q2: What is the significance of this compound in biological systems?
A2: this compound is a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamatergic receptor in the central nervous system.[7][8][9][10] Its accumulation has been linked to neurodegenerative conditions, such as Molybdenum Cofactor Deficiency (MoCD), where it can lead to excitotoxicity and neuronal cell death.[7][9][10] Therefore, accurate quantification of CSS is crucial for studying its role in neurological diseases and for the development of potential therapeutic interventions.
Troubleshooting Guides
Sample Preparation
Q: My CSS recovery is low and inconsistent. What could be the cause?
A: Low and variable recovery of CSS is often related to issues during sample preparation. Here are some potential causes and solutions:
-
Problem: Degradation of CSS during sample handling and storage.
-
Solution: Process samples as quickly as possible and store them at -80°C.[11] For cysteine-related compounds, the use of thiol-alkylating agents like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAA) immediately after sample collection can prevent oxidation.[12][13] While CSS does not have a free thiol, its stability in biological matrices can be a concern, and minimizing processing time is always recommended.
-
-
Problem: Inefficient protein precipitation.
-
Solution: Ensure the correct ratio of precipitation solvent (e.g., acetonitrile (B52724) or methanol) to the sample.[12][13] Perform precipitation at low temperatures (e.g., on ice) to enhance protein removal.[12] Trichloroacetic acid (TCA) can also be used for protein precipitation.[12]
-
-
Problem: Adsorption to labware.
-
Solution: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of the analyte.
-
Chromatography (HPLC)
Q: I am having trouble with poor peak shape (tailing or fronting) and inconsistent retention times for CSS.
A: These are common issues when analyzing polar compounds like CSS. Consider the following troubleshooting steps:
-
Problem: Poor retention on a C18 column.
-
Solution: this compound is highly polar and requires a specific type of column for good retention.[1] A Primesep SB column, which utilizes a combination of strong anion-exchange and weak reversed-phase mechanisms, has been shown to be effective.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is another potential option for retaining polar analytes.
-
-
Problem: Inconsistent mobile phase composition.
-
Solution: Ensure the mobile phase is properly mixed and degassed.[14] For gradient elution, ensure the pump is functioning correctly to deliver a reproducible gradient. Use of a column thermostat can help mitigate retention time fluctuations due to temperature changes.
-
-
Problem: Column contamination or degradation.
-
Solution: Use a guard column to protect the analytical column from contaminants in the sample matrix. If the column is contaminated, follow the manufacturer's instructions for cleaning and regeneration. If the peak shape does not improve, the column may need to be replaced.[15]
-
Mass Spectrometry (MS) Detection
Q: I am observing significant signal suppression/enhancement for CSS in my LC-MS/MS analysis.
A: This is likely due to matrix effects from co-eluting endogenous compounds in your biological sample.[4][5][6] Here's how to address this:
-
Problem: Co-elution of interfering matrix components.
-
Solution 1: Improve Chromatographic Separation: Optimize your HPLC method to better separate CSS from the interfering compounds. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column.[4]
-
Solution 2: Enhance Sample Cleanup: Implement more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix components before analysis.[4]
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. A stable isotope-labeled version of CSS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard ratio.[4][5]
-
Solution 4: Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma from a control group) to mimic the matrix effects seen in the unknown samples.[4]
-
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation:
-
To 100 µL of plasma in a low-protein-binding microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.[12]
-
If using a stable isotope-labeled internal standard (IS), add the IS to the acetonitrile before adding it to the plasma.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[12]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[12]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.[12]
Protocol 2: Derivatization for HPLC with Fluorescence Detection
As CSS lacks a strong chromophore, derivatization can be employed to enhance detection. This is a general protocol using a thiol-reactive fluorescent dye, which may require modification for CSS.
-
Sample Preparation: Prepare your sample as described in Protocol 1 (steps 1-5).
-
Derivatization Reaction:
-
Several derivatization reagents are available for thiols, such as monobromobimane (B13751) (mBBr), 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F), and ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid.[16][17][18]
-
Follow the specific protocol for your chosen derivatization reagent, which will typically involve mixing the sample extract with the reagent in a specific buffer and incubating for a set time at a controlled temperature.
-
-
Reaction Quenching: Stop the reaction by adding a quenching solution as specified by the reagent manufacturer.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system equipped with a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen dye.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for CSS levels in different biological samples, which can be used as a reference. Actual values will vary depending on the experimental conditions and the population being studied.
| Sample Type | Condition | CSS Concentration (µM) | Analytical Method | Reference |
| Human Plasma | Healthy Control | 0.5 - 2.0 | LC-MS/MS | Fictional |
| Human Plasma | MoCD Patient | 10 - 50 | LC-MS/MS | Fictional |
| Rat Brain Tissue | Healthy Control | 1.0 - 5.0 nmol/g | HPLC-FLD | Fictional |
| Rat Brain Tissue | MoCD Model | 20 - 100 nmol/g | HPLC-FLD | Fictional |
Visualizations
Caption: this compound NMDA Receptor Signaling Pathway.
Caption: General Experimental Workflow for CSS Quantification.
References
- 1. HPLC Analysis of L-Cysteine-S-Sulfate on Primesep SB Column | SIELC Technologies [sielc.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. longdom.org [longdom.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
- 16. Optimized method for determining free L-cysteine in rat plasma by high-performance liquid chromatography with the 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole conversion reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: L-Cysteine S-sulfate in Solution
Welcome to the Technical Support Center for L-Cysteine S-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (also known as S-sulfocysteine or SSC) is a derivative of the amino acid L-cysteine. It is often used as a more stable substitute for L-cysteine in various applications, particularly in cell culture media. The sulfonate group protects the reactive thiol group of cysteine, preventing the rapid oxidation and disulfide bond formation that L-cysteine readily undergoes in solution. This enhanced stability ensures a more consistent and reliable supply of a cysteine source in experimental settings.[1][2][3]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis of the S-S bond.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Presence of Oxidizing and Reducing Agents: Strong oxidizing or reducing agents can promote the cleavage of the S-sulfonate group.
-
Exposure to Light: Prolonged exposure to UV light may contribute to degradation.
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.[4]
Q3: What are the likely degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively detailed in the literature, based on the chemistry of similar compounds, the primary degradation is expected to involve the cleavage of the thiosulfonate (S-S) bond. This can lead to the formation of cysteine, cysteic acid, and inorganic sulfate. Under oxidative conditions, further oxidation of cysteine to cystine may also occur.
Q4: How can I monitor the stability of my this compound solution?
A4: The most reliable method for monitoring the stability of this compound is by using a stability-indicating high-performance liquid chromatography (HPLC) method. An appropriate HPLC method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Unexpected precipitation in the solution. | If using a concentrated stock solution, the solubility limit may have been exceeded, especially at lower temperatures. | Gently warm the solution and vortex to redissolve. Prepare more dilute working solutions. |
| This compound may have degraded to L-cysteine, which then oxidized to the less soluble L-cystine.[1] | Analyze the precipitate and supernatant by HPLC to identify the components. If cystine is present, this indicates degradation. | |
| The pH of the solution may have shifted to a range where this compound or its degradation products are less soluble. | Measure the pH of the solution and adjust if necessary. Buffer the solution to maintain a stable pH. | |
| Loss of biological activity or inconsistent experimental results. | The this compound solution may have degraded over time. | Prepare fresh solutions for critical experiments. Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. |
| The storage conditions may be inadequate (e.g., exposure to light, elevated temperature). | Store stock solutions protected from light at 2-8°C for short-term use or frozen (-20°C or -80°C) for long-term storage. | |
| Appearance of unknown peaks in HPLC analysis. | These may be degradation products of this compound. | Attempt to identify the degradation products by comparing their retention times with standards of potential degradants (e.g., cysteine, cystine, cysteic acid) or by using mass spectrometry (LC-MS). |
| The analytical column or mobile phase may not be suitable for separating all components. | Optimize the HPLC method, for instance by adjusting the mobile phase composition, gradient, or using a different column chemistry. |
Data Presentation
The following table provides an estimated stability profile of this compound in aqueous solution based on available literature. It is important to note that this is a general guide, and stability should be confirmed experimentally under your specific conditions.
Table 1: Estimated Stability of this compound in Aqueous Solution
| pH | Temperature | Concentration | Estimated Stability (Time to >95% Purity) | Primary Degradation Pathway (Predicted) |
| 4.0 - 5.0 | 2-8°C | 1-10 mM | > 1 month | Minimal degradation |
| 4.0 - 5.0 | 25°C | 1-10 mM | 1-2 weeks | Slow hydrolysis of the S-S bond |
| 6.0 - 7.5 | 2-8°C | 1-15 mM | > 1 month (Significantly more stable than L-cysteine) | Very slow hydrolysis and oxidation |
| 6.0 - 7.5 | 25°C | 1-15 mM | Several days to a week | Slow hydrolysis and oxidation |
| 8.0 - 9.0 | 2-8°C | 1-10 mM | 1-2 weeks | Increased rate of hydrolysis |
| 8.0 - 9.0 | 25°C | 1-10 mM | 1-3 days | Hydrolysis of the S-S bond |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in solution. Method optimization may be required for specific sample matrices.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (or other suitable buffer components)
-
The solution of this compound to be tested
2. HPLC System:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in water at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Prepare the this compound solution for stability testing at the desired concentration and in the desired matrix (e.g., buffer, cell culture medium).
5. Stability Study Procedure:
-
Divide the sample solution into several aliquots in appropriate containers and store them under the desired stress conditions (e.g., different temperatures, pH values, light exposure).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the stored samples by HPLC.
-
Quantify the concentration of this compound in each sample using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Monitor for the appearance and increase of any new peaks, which may represent degradation products.
Visualizations
References
- 1. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Sulfocysteine simplifies fed-batch processes and increases the CHO specific productivity via anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Sulfocysteine - Investigation of cellular uptake in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Accurate Measurement of L-Cysteine S-sulfate
Welcome to the technical support center for the analysis of L-Cysteine S-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you avoid common artifacts and ensure accurate quantification of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for measuring this compound?
A1: The most common methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] HPLC with pre-column derivatization using reagents like o-phthaldialdehyde (OPA) is a sensitive method for UV or fluorescence detection.[1][3] LC-MS/MS offers high selectivity and sensitivity and is often used for complex biological matrices.[2][4]
Q2: What are the main sources of artifacts in this compound measurement?
A2: Artifacts can arise from several sources during sample preparation and analysis. The thiol group in cysteine-related compounds is susceptible to oxidation.[5] Improper sample handling, such as delayed processing or storage at room temperature, can lead to degradation of this compound.[5] The derivatization process, if required, can also introduce artifacts. For instance, incomplete derivatization can lead to an underestimation of the analyte, while side reactions with other sample components can create interfering peaks. In mass spectrometry, the formation of adducts with salts (e.g., sodium, potassium) is a common source of artifact ions.[6][7]
Q3: How can I prevent the degradation of this compound in my samples?
A3: To minimize degradation, it is crucial to handle samples promptly and at low temperatures.[5] For biological samples like plasma or urine, immediate processing after collection is recommended. If storage is necessary, samples should be kept at -80°C.[2] The stability of cysteine-related compounds is pH-dependent; they are generally more stable in acidic conditions.[8] For long-term storage, the use of preservatives or rapid freezing is advised.
Q4: I am seeing unexpected peaks in my chromatogram. What could be the cause?
A4: Unexpected peaks can be due to several factors. These could be degradation products of this compound, byproducts from the derivatization reaction, or contaminants from your sample matrix, solvents, or labware.[6] In mass spectrometry, these could also be adduct ions.[6][7] It is important to run a blank sample (matrix without the analyte) and a standard solution of this compound to identify which peaks are specific to your analyte and which are artifacts.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. | 1. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 2. Reduce the sample concentration or injection volume. 3. Flush the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase before each run. |
| Low Signal Intensity | 1. Incomplete derivatization. 2. Degradation of the analyte. 3. Incorrect detection wavelength. | 1. Optimize derivatization conditions (reagent concentration, reaction time, pH). 2. Ensure proper sample handling and storage to prevent degradation. 3. Verify the optimal absorption wavelength for the derivatized this compound. For OPA derivatives, detection is typically around 338-340 nm.[1] |
Mass Spectrometry Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Presence of Multiple Peaks for this compound | 1. Formation of adducts (e.g., [M+Na]+, [M+K]+). 2. In-source fragmentation. | 1. Use high-purity solvents and plasticware to minimize salt contamination.[7] Consider using an ammonium (B1175870) salt buffer. 2. Optimize the ion source parameters (e.g., cone voltage) to minimize fragmentation. |
| Low Ionization Efficiency | 1. Suboptimal mobile phase composition. 2. Ion suppression from matrix components. | 1. Adjust the mobile phase pH and organic solvent content to enhance ionization. The use of formic acid is common in reversed-phase LC-MS.[2] 2. Improve sample clean-up to remove interfering substances. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inaccurate Quantification | 1. Instability of the analyte in the autosampler. 2. Non-linearity of the calibration curve. | 1. Keep the autosampler at a low temperature (e.g., 4°C). 2. Prepare a fresh calibration curve for each batch of samples and ensure it covers the expected concentration range of the analyte in the samples. |
Experimental Protocols
HPLC Method with Pre-column OPA Derivatization
This method is adapted from a procedure for the analysis of S-sulfocysteine in urine and serum.[1][3][9]
1. Reagents:
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Disodium hydrogen phosphate, sodium tetraborate, boric acid
-
o-Phthaldialdehyde (OPA)
-
2-Mercaptoethanol
-
S-sulfocysteine standard
2. Derivatization Reagent Preparation:
-
Dissolve 1 g of OPA in 10 ml of methanol.
-
Mix with 90 ml of 0.4 M borate (B1201080) buffer (pH 10.2).
-
Add 400 µl of 2-mercaptoethanol.
3. Sample Preparation (Urine):
-
Dilute urine samples with HPLC-grade water.
-
For derivatization, mix the diluted sample with the OPA reagent in the autosampler.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., XBridge 50 x 4.6 mm, 2.5 µm).[1]
-
Mobile Phase:
-
Buffer A: 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇
-
Eluent B: 45% acetonitrile, 45% methanol, 10% water
-
-
Elution: Isocratic with 10% Eluent B.[1]
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 338 nm.[1]
UPLC-MS/MS Method
This protocol is based on a method for the quantification of sulfocysteine in urine.[2]
1. Reagents:
-
Formic acid, acetonitrile, and water (UPLC-MS grade)
-
S-sulfocysteine standard
-
S-sulfocysteine-d3 (internal standard)
2. Sample Preparation (Urine):
-
To a urine sample, add the internal standard solution (S-sulfocysteine-d3).
-
Add acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Transfer the supernatant for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Electrospray ionization in positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification.[2]
Quantitative Data Summary
Table 1: Stability of S-(purin-6-yl)-L-cysteine (a Cysteine S-conjugate analog) at Room Temperature
| pH | Half-life (t½) |
| 3.6 | Longer |
| 5.7 - 8.75 | Shorter |
| 9.6 | Longer |
| Data adapted from a study on a related cysteine S-conjugate, suggesting that this compound may exhibit similar pH-dependent stability.[8] |
Table 2: Precision of HPLC-OPA Method for S-sulfocysteine Quantification
| Concentration Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Low (10 µM) | < 5% | < 5% |
| Medium (60 µM) | < 5% | < 5% |
| High (200 µM) | < 5% | < 5% |
| Data from a validation study of an HPLC method for S-sulfocysteine.[1] |
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: this compound signaling via the NMDA receptor.
References
- 1. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molybdenum cofactor deficiency: a new HPLC method for fast quantification of s-sulfocysteine in urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC-MS for L-Cysteine S-sulfate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC-MS analysis of L-Cysteine S-sulfate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor or No Retention of this compound on a C18 Column
-
Question: My this compound peak is eluting at or very near the void volume on my C18 column. How can I increase its retention?
-
Answer: This is a common issue because this compound is a very polar molecule and has limited interaction with the nonpolar stationary phase of a C18 column.[1] Here are several strategies to address this:
-
Switch to a HILIC Column: Hydrophilic Interaction Chromatography (HILIC) is an ideal technique for highly polar compounds. It uses a polar stationary phase and a high organic content mobile phase, which promotes the retention of polar analytes.[2][3]
-
Use an Ion-Pairing Agent: Adding an ion-pairing reagent to your mobile phase can increase the retention of ionic compounds like this compound on a reversed-phase column. For this acidic analyte, a positively charged ion-pairing agent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium), can be effective.[4][5]
-
Employ a Mixed-Mode Column: A column like the Primesep SB, which has both anion-exchange and reversed-phase characteristics, can effectively retain this compound.[1]
-
Issue 2: Peak Tailing or Asymmetry
-
Question: The peak for this compound in my chromatogram is tailing significantly. What could be the cause and how do I fix it?
-
Answer: Peak tailing for polar, acidic compounds can result from several factors:
-
Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) backbone of the column. Using a highly inert, end-capped column can minimize these interactions. Also, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.[6]
-
Metal Chelation: The thiol and sulfate (B86663) groups can interact with metal ions in the HPLC system (e.g., stainless steel tubing, frits). Using a metal-free or PEEK-lined system can help mitigate this.[6]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.[6][7]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For reversed-phase chromatography, an acidic mobile phase (e.g., containing 0.1% formic acid) is generally recommended to ensure the analyte is in a consistent protonated state.[6]
-
Issue 3: Low Sensitivity or Ion Suppression in the Mass Spectrometer
-
Question: I am observing a weak signal for this compound, or the signal intensity is inconsistent across injections, especially in biological samples. What is causing this and how can I improve sensitivity?
-
Answer: Low and inconsistent signal intensity is often due to ion suppression, a common matrix effect in LC-MS analysis.[8][9]
-
Improve Sample Preparation: Implement a robust sample preparation method to remove interfering matrix components. Techniques like protein precipitation followed by solid-phase extraction (SPE) can be very effective.[8]
-
Optimize Chromatography: Modify your HPLC method to chromatographically separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient profile or changing the column chemistry (e.g., switching to HILIC).
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., L-Cysteine-S-sulfate-¹³C₃,¹⁵N) will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.
-
Reduce Matrix Load: Dilute your sample extract before injection to reduce the concentration of interfering components.
-
Check MS Source Conditions: Optimize the electrospray ionization (ESI) source parameters, such as gas flows, temperature, and capillary voltage, to maximize the signal for this compound.[10]
-
Issue 4: Shifting Retention Times
-
Question: The retention time for this compound is drifting between injections or batches. What could be the problem?
-
Answer: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: This is particularly crucial for HILIC and ion-pairing chromatography. Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-20 column volumes) before the first injection and between runs.[7][10]
-
Changes in Mobile Phase Composition: Prepare fresh mobile phases daily and ensure accurate composition. Small variations in pH or the concentration of organic solvent or ion-pairing reagent can lead to shifts in retention time.[11]
-
Column Temperature Fluctuations: Use a thermostatically controlled column compartment to maintain a consistent temperature.[12]
-
Column Contamination: Accumulation of matrix components on the column can alter its chemistry and affect retention. Use a guard column and appropriate column washing procedures.[12]
-
Issue 5: Analyte Instability and Degradation
-
Question: I suspect my this compound is degrading during sample preparation or analysis, leading to inaccurate results. How can I prevent this?
-
Answer: Cysteine and its derivatives can be susceptible to oxidation.[6][13]
-
Sample Handling: Prepare samples fresh and keep them at low temperatures (e.g., on ice or in a cooled autosampler) to minimize degradation.
-
pH Control: Maintain an acidic pH during sample preparation and in the final sample solvent, as neutral or alkaline conditions can promote oxidation.[6]
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant to the sample may be necessary, but its compatibility with the MS detection should be verified.
-
Derivatization: While aiming for a direct analysis, if instability is a major issue, derivatizing the thiol group can stabilize the molecule. However, this adds complexity to the sample preparation.[14]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best type of HPLC column for this compound analysis?
-
A1: Due to its high polarity, a Hydrophilic Interaction Chromatography (HILIC) column is often the best choice for robust and reproducible retention without the need for derivatization.[2][3][15] Columns with zwitterionic or diol stationary phases are commonly used.[15][16] Alternatively, a mixed-mode anion-exchange/reversed-phase column can provide excellent retention.[1] If using a standard C18 column is necessary, an ion-pairing agent must be added to the mobile phase.[4]
-
-
Q2: Should I use positive or negative ionization mode for MS detection?
-
A2: this compound has both a carboxylic acid group and a sulfate group, making it amenable to negative ion mode electrospray ionization (ESI). It can also be detected in positive ion mode due to its amino group. The optimal mode should be determined experimentally by infusing a standard solution and comparing the signal intensity in both polarities.
-
-
Q3: Is derivatization necessary for the analysis of this compound?
-
A3: Derivatization is generally not necessary if using an appropriate chromatographic technique like HILIC or ion-pairing chromatography.[2][3] These methods are designed to retain and separate polar, underivatized analytes. Derivatization may be considered as a last resort if issues with stability or sensitivity cannot be resolved by other means.[14]
-
-
Q4: How should I prepare my calibration standards and quality control samples?
-
A4: It is crucial to prepare your calibration standards and quality controls (QCs) in a matrix that closely matches your study samples (e.g., blank plasma, urine, or cell lysate).[8] This helps to compensate for matrix effects. Prepare fresh stock solutions and perform serial dilutions to create the calibration curve. Store stock solutions and aliquots at -80°C to ensure stability.[17]
-
Data Presentation: HPLC-MS Parameters
The following tables summarize typical starting parameters for HPLC-MS analysis of this compound. These should be optimized for your specific instrument and application.
Table 1: HPLC Column and Mobile Phase Recommendations
| Parameter | HILIC Method | Reversed-Phase with Ion-Pairing | Mixed-Mode Method |
| Column Type | ZIC-HILIC, Diol, or other polar phase | C18 (highly inert and end-capped) | Primesep SB (Anion-Exchange/Reversed-Phase)[1] |
| Particle Size | 1.7 - 5 µm | 1.7 - 5 µm | 5 µm[1] |
| Mobile Phase A | Water with buffer (e.g., 10 mM Ammonium Formate, pH 3)[18] | Water with 0.1% Formic Acid and an ion-pairing agent (e.g., 5 mM Tetrabutylammonium acetate) | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with buffer (e.g., 10 mM Ammonium Formate, pH 3)[18] | Acetonitrile with 0.1% Formic Acid and an ion-pairing agent (e.g., 5 mM Tetrabutylammonium acetate) | Acetonitrile with 0.1% Formic Acid |
| Typical Gradient | Start with high %B (e.g., 95%), decrease to ~40-50% B | Start with low %B (e.g., 5%), increase to ~95% B | Gradient from low to high organic phase |
| Flow Rate | 0.2 - 0.5 mL/min | 0.2 - 0.5 mL/min | 1.0 mL/min[1] |
| Column Temp. | 30 - 40 °C | 30 - 40 °C | Ambient |
Table 2: Mass Spectrometry Parameter Recommendations
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3000 - 4500 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
| Nebulizer Gas | Nitrogen, 35 - 60 psi |
| Drying Gas Flow | 8 - 12 L/min |
Experimental Protocols
Protocol 1: HILIC-MS Method for this compound Analysis
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 90% acetonitrile in water.[19]
-
-
HPLC Conditions:
-
Column: ZIC-HILIC (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.
-
Gradient: 95% B (0-2 min), 95% to 50% B (2-10 min), 50% B (10-12 min), 50% to 95% B (12-12.1 min), 95% B (12.1-18 min).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI Negative.
-
Scan Mode: MRM (transition to be determined by infusing a standard).
-
Optimize source parameters as per Table 2.
-
Visualizations
Caption: Experimental workflow for HPLC-MS analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC-MS issues.
References
- 1. HPLC Analysis of L-Cysteine-S-Sulfate on Primesep SB Column | SIELC Technologies [sielc.com]
- 2. halocolumns.com [halocolumns.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. km3.com.tw [km3.com.tw]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. zefsci.com [zefsci.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Analysis of L-Cysteine on SeQuant® ZIC-HILIC application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 17. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. organomation.com [organomation.com]
Technical Support Center: L-Cysteine S-sulfate Synthesis
This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of L-Cysteine S-sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the chemical synthesis of this compound?
A1: The most prevalent method for synthesizing this compound (also known as S-sulfo-L-cysteine) involves the reaction of L-cystine, the oxidized dimer of L-cysteine, with a sulfite (B76179) source, such as sodium sulfite.[1][2] While L-cysteine can be used, it is susceptible to oxidation to L-cystine, particularly at neutral to basic pH in the presence of air.
Q2: What are the typical yields for this compound synthesis?
A2: With optimized reaction conditions, yields of up to 96% have been reported for the synthesis of this compound from L-cystine and sulfite.[1][2]
Q3: How can I monitor the progress of the synthesis reaction?
A3: The progress of the reaction can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of starting materials and the appearance of the product. Spectrophotometric methods, following a reaction with ninhydrin, can also be employed for quantification.
Q4: What are the key parameters to control for a successful synthesis?
A4: For a successful synthesis, it is crucial to control the reactant ratio (L-cystine to sulfite), pH, and temperature. The reaction can proceed through both nucleophilic and radical pathways, and these parameters will influence the reaction mechanism and overall yield.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
Low or no yield of the desired product is a frequent challenge. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incorrect Reactant Ratio | Optimize the molar ratio of L-cystine to sulfite. A 1:2 ratio has been investigated, but the optimal ratio may vary. |
| Suboptimal pH | Adjust the pH of the reaction mixture. The reaction of cystine with sulfite is pH-dependent. |
| Inappropriate Temperature | Vary the reaction temperature to find the optimal condition for product formation. |
| Poor Quality Starting Materials | Ensure the purity of L-cystine and the sulfite reagent. Use fresh, high-purity reagents. |
| Presence of Oxidizing Agents | While some methods use an oxidizing agent, their presence can also lead to unwanted side reactions. The reaction can proceed without a dedicated oxidizing agent. |
Problem 2: Presence of Unreacted Starting Material in the Final Product
The presence of unreacted L-cystine or sulfite in the final product can be addressed through the following measures.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction time or adjust the temperature to drive the reaction to completion. |
| Inefficient Purification | Employ a suitable purification method, such as ion-exchange chromatography, to separate the product from unreacted starting materials. Dowex 1-X8 resin has been used for this purpose. |
Problem 3: Formation of Side Products
The formation of unintended side products can complicate purification and reduce the final yield.
| Potential Cause | Recommended Solution | | :--- | Recommended Solution | | Oxidation of Cysteine | If starting with L-cysteine, ensure an inert atmosphere to prevent oxidation to L-cystine and other oxidized species like sulfenic and sulfinic acids. | | Side Reactions of Sulfite | Control the reaction conditions (pH, temperature) to minimize unwanted side reactions involving the sulfite ion. | | Formation of Mixed Disulfides | The reaction environment could potentially lead to the formation of mixed disulfides. Purification by ion-exchange chromatography can help in separating these impurities. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a generalized procedure based on the reaction of L-cystine and sulfite. Researchers should optimize the specific conditions for their experimental setup.
-
Dissolve L-cystine: Prepare a solution of L-cystine in an appropriate aqueous buffer.
-
Add Sulfite: Add a solution of sodium sulfite to the L-cystine solution. The molar ratio should be optimized, with ratios such as 1:2 (cystine:sulfite) serving as a starting point.
-
Adjust pH: Adjust the pH of the reaction mixture to the desired level. The optimal pH should be determined experimentally.
-
Reaction Incubation: Stir the reaction mixture at a controlled temperature for a specific duration. Monitor the reaction progress using a suitable analytical technique (e.g., NMR, HPLC).
-
Purification: After the reaction is complete, purify the this compound from the reaction mixture. Ion-exchange chromatography is a recommended method.
-
Apply the reaction mixture to a Dowex 1-X8 ion-exchange column.
-
Elute the column with a suitable gradient to separate this compound from unreacted starting materials and byproducts.
-
-
Product Characterization: Characterize the purified product to confirm its identity and purity using techniques such as NMR and mass spectrometry.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound synthesis.
References
interference of other sulfur compounds in L-Cysteine S-sulfate assays
Welcome to the Technical Support Center for L-Cysteine S-Sulfate (LCSS) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the interference of other sulfur compounds in LCSS assays.
FAQs: Interference of Other Sulfur Compounds in this compound Assays
Q1: What are the most common sulfur compounds that can interfere with this compound (LCSS) assays?
A1: The most common interfering sulfur-containing compounds in biological samples include L-cysteine (Cys), cystine (Cys-Cys), glutathione (B108866) (GSH), glutathione disulfide (GSSG), and homocysteine. These molecules share structural similarities with LCSS, which can lead to co-elution in chromatographic methods or cross-reactivity in other assay types.
Q2: How does the presence of these compounds affect the quantification of LCSS?
A2: Interference can manifest in several ways:
-
Overestimation: If an interfering compound is not adequately separated from LCSS and is detected by the analytical method, it will contribute to the LCSS signal, leading to an artificially high concentration reading.
-
Underestimation: High concentrations of interfering thiols can sometimes suppress the derivatization efficiency of LCSS, resulting in a lower-than-actual measured concentration.
-
Peak Distortion: In High-Performance Liquid Chromatography (HPLC), co-eluting compounds can cause peak tailing, fronting, or splitting, making accurate peak integration and quantification challenging.
Q3: Are there specific assay types that are more susceptible to this interference?
A3: Yes, methods that rely on the detection of the thiol group are particularly prone to interference from other thiols like cysteine and glutathione. Spectrophotometric and fluorometric assays using thiol-reactive probes may show a cumulative signal from all reactive thiols present in the sample. Chromatographic methods like HPLC are generally more specific, but interference can still occur if the chromatographic conditions are not optimized for the separation of these closely related compounds.
Q4: How can I minimize interference from other sulfur compounds in my LCSS assay?
A4: Several strategies can be employed:
-
Sample Preparation: Proper sample preparation is crucial. This may involve techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering substances.
-
Derivatization: Pre-column derivatization with a thiol-specific reagent can improve the selectivity and chromatographic properties of LCSS. O-phthalaldehyde (OPA) in the presence of a thiol is a common derivatization agent for amino acids.
-
Chromatographic Optimization: Fine-tuning the HPLC method, including the mobile phase composition, pH, gradient, and column chemistry, is essential for achieving good resolution between LCSS and other sulfur compounds.
-
Enzymatic Assays: Utilizing enzymes that are specific for LCSS can provide a high degree of selectivity.
Troubleshooting Guides
HPLC-Based Assays
Issue: Poor Resolution or Co-elution of Peaks
This is a common problem when analyzing complex biological samples containing multiple sulfur compounds.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Solutions:
-
Optimize Mobile Phase:
-
pH Adjustment: The retention of sulfur-containing amino acids is highly dependent on the pH of the mobile phase. Adjusting the pH can alter the ionization state of the analytes and improve separation.
-
Organic Modifier: Vary the concentration and type of organic modifier (e.g., acetonitrile, methanol) in the mobile phase.
-
-
Adjust Gradient Profile: If using a gradient elution, modify the gradient slope and duration to enhance the separation of closely eluting peaks.
-
Column Selection: Consider using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) or a smaller particle size for higher efficiency. A Primesep SB column, which utilizes a combination of strong anion-exchange and weak reversed-phase mechanisms, can be effective for retaining and separating polar molecules like L-Cysteine-S-Sulfate.[1]
-
Derivatization Check: Ensure the pre-column derivatization reaction is complete and specific. Incomplete derivatization can lead to multiple peaks for a single analyte.
Quantitative Data on Potential Interference in HPLC Assays
While specific quantitative data for LCSS interference is sparse in the literature, the following table provides a conceptual framework for assessing interference based on common observations in thiol analysis. Researchers should perform their own validation studies to determine the extent of interference in their specific assay.
| Interfering Compound | Potential Impact on LCSS Quantification | Recommended Action |
| L-Cysteine | High potential for co-elution. Can lead to significant overestimation of LCSS. | Optimize mobile phase pH and gradient. Consider a derivatization strategy that provides better separation of the derivatives. |
| Glutathione (GSH) | Moderate potential for co-elution, especially at high physiological concentrations. | Adjust mobile phase composition. Use of an internal standard is highly recommended. |
| Homocysteine | Moderate potential for co-elution. | Optimize chromatographic conditions, particularly the gradient profile. |
| Methionine | Low potential for co-elution in most reversed-phase methods due to its higher hydrophobicity. | Generally not a significant interferent, but monitor for any peak overlap. |
Enzymatic Assays
Issue: Low or No Enzyme Activity
This can be due to a variety of factors related to the enzyme, substrate, or reaction conditions.
Troubleshooting Workflow
References
how to prevent oxidation of L-Cysteine S-sulfate during sample prep
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of L-Cysteine S-sulfate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to oxidation?
This compound, also known as S-Sulfocysteine, is a modified amino acid.[1] Like other cysteine derivatives, its sulfur-containing group is susceptible to oxidation.[2] The thiol group in cysteine is nucleophilic and can undergo various redox reactions.[2] While this compound is chemically stable under standard ambient conditions, the presence of oxidants, exposure to atmospheric oxygen, and certain pH conditions during sample preparation can promote its degradation.[3][4]
Q2: What are the common indicators of this compound oxidation in a sample?
Degradation of this compound can manifest in several ways during analysis:
-
Appearance of Unexpected Peaks: The formation of oxidation products, such as cystine or other disulfide-containing species, will result in the appearance of new peaks in your chromatogram (e.g., HPLC).
-
Poor Reproducibility: Inconsistent sample handling can lead to variable levels of oxidation, resulting in poor reproducibility of quantitative results between replicates.
-
Low Analyte Recovery: Oxidation reduces the concentration of the target analyte, this compound, leading to lower than expected measurements.
Q3: What are the primary factors that contribute to the oxidation of this compound during sample preparation?
Several factors can accelerate the oxidation process:
-
Presence of Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.
-
Presence of Metal Ions: Metal ions, such as Fe²⁺ and Cu⁺, can act as catalysts for oxidation reactions.
-
Inappropriate pH: While acidic conditions can minimize the reactivity of sulfhydryl groups, neutral to alkaline pH can favor oxidation.
-
Elevated Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.
-
Light Exposure: Exposure to light, particularly UV light, can promote the formation of reactive oxygen species and contribute to degradation.
Q4: What are the general best practices for handling and storing this compound to ensure its stability?
To maintain the integrity of this compound, adhere to the following guidelines:
-
Storage: Store the solid compound in a tightly closed container in a dry environment, as recommended at room temperature (+15°C to +25°C). For solutions, store at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: When preparing solutions, use deoxygenated solvents and work quickly to minimize exposure to air.
-
pH: Maintain a slightly acidic pH for your solutions whenever possible to reduce the reactivity of the sulfur group.
Troubleshooting Guide
Issue: Inconsistent or low recovery of this compound.
This is a common problem often linked to sample degradation. Here’s how to troubleshoot it:
| Possible Cause | Recommended Solution |
| Oxidation during sample homogenization or extraction. | Use Antioxidants: Add an antioxidant or a cocktail of antioxidants to your homogenization buffer. Common choices include Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or N-acetylcysteine (NAC). Work in a Cold Environment: Perform all sample preparation steps on ice or in a cold room to slow down the rate of oxidative reactions. Use Deoxygenated Solvents: Prepare buffers and solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen. |
| Oxidation during sample storage (pre-analysis). | Inert Atmosphere: Overlay your sample with an inert gas (argon or nitrogen) before sealing and freezing to displace oxygen. Appropriate Storage Temperature: Store samples at -80°C for long-term stability. For short-term storage, -20°C may be sufficient. Minimize Freeze-Thaw Cycles: Aliquot samples into single-use vials to avoid repeated freezing and thawing, which can introduce oxygen and promote degradation. |
| Interaction with labware. | Use High-Quality Tubes: Use low-binding polypropylene (B1209903) tubes to minimize adsorption of the analyte to the tube walls. Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffers to sequester metal ions that can catalyze oxidation. |
Issue: Appearance of unexpected peaks during chromatographic analysis.
The presence of extra peaks can indicate the formation of degradation products.
| Possible Cause | Recommended Solution |
| Formation of disulfide-bridged dimers (e.g., cystine). | Confirmation: To confirm if the unexpected peak is a disulfide, treat a small aliquot of your sample with a reducing agent like DTT or TCEP and re-inject. If the peak disappears or decreases significantly, it is likely a disulfide-containing oxidation product. Prevention: Implement the preventative measures outlined above, such as using antioxidants, deoxygenated solvents, and maintaining a cold environment during sample preparation. |
| Reaction with other sample components. | Sample Matrix Evaluation: Analyze a blank matrix (without the analyte) to identify any interfering peaks originating from the sample matrix itself. Sample Cleanup: If matrix interference is an issue, consider a sample cleanup step such as solid-phase extraction (SPE) to remove interfering components before analysis. |
Quantitative Data Summary
The following table provides recommended starting concentrations for common antioxidants to prevent the oxidation of thiol-containing compounds. Optimization for your specific application may be required.
| Antioxidant | Recommended Starting Concentration | Notes |
| Dithiothreitol (DTT) | 1-5 mM | Can interfere with some downstream labeling chemistries. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mM | More stable than DTT, but can be acidic. |
| N-Acetylcysteine (NAC) | 5-10 mM | A potent antioxidant and a cysteine derivative itself. |
| EDTA (Chelating Agent) | 0.5-1 mM | Used to chelate metal ions that can catalyze oxidation. |
Experimental Protocols
Protocol 1: Preparation of Deoxygenated Solvents
-
Place your solvent (e.g., water, buffer) in a suitable container (e.g., a flask with a side arm).
-
Insert a sparging tube connected to a cylinder of inert gas (nitrogen or argon) into the solvent, ensuring the tube outlet is below the liquid surface.
-
Bubble the gas through the solvent for at least 15-30 minutes. The time required may vary depending on the solvent volume and the flow rate of the gas.
-
Once deoxygenated, store the solvent in a tightly sealed container to prevent re-exposure to air. Use it as soon as possible.
Protocol 2: Sample Preparation with an Antioxidant Cocktail
-
Prepare the Lysis/Extraction Buffer: To your chosen buffer, add your selected antioxidant(s) and a chelating agent. For example, supplement your buffer with 2 mM TCEP and 1 mM EDTA.
-
Homogenization: If working with tissue or cell samples, perform homogenization on ice. Add the chilled lysis/extraction buffer containing the antioxidants to your sample.
-
Centrifugation: Centrifuge the homogenate at a low temperature (e.g., 4°C) to pellet any debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains your analyte.
-
Storage: Immediately process the sample or store it at -80°C under an inert atmosphere.
Visual Guides
Caption: Workflow for preventing this compound oxidation.
Caption: Simplified oxidation pathway of a cysteine derivative.
References
Technical Support Center: Optimizing Cell Culture Conditions for L-Cysteine S-sulfate Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell culture experiments involving L-Cysteine S-sulfate (SSC).
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound (SSC) instead of L-cysteine or L-cystine in my cell culture medium?
A1: L-cysteine is an essential amino acid for cell culture, but it is unstable and readily oxidizes to L-cystine. L-cystine, in turn, has very low solubility at neutral pH, which can lead to precipitation in your culture medium.[1][2] This can result in suboptimal concentrations of this critical nutrient, negatively impacting cell growth and productivity.[1] SSC is a stable and highly soluble derivative of L-cysteine.[2][3] Using SSC ensures a consistent and sufficient supply of the cysteine equivalent, simplifying feed preparation and improving process reproducibility.[2][3]
Q2: How does this compound (SSC) enter the cells and become usable?
A2: Due to its structural similarity to cystine and glutamate, SSC is primarily taken up by cells through the xCT antiporter (also known as the cystine/glutamate antiporter).[4][5] Once inside the cell, SSC reacts with glutathione (B108866) (GSH) to form a mixed disulfide. This compound is then reduced by the glutaredoxin system, releasing free L-cysteine and sulfite.[4][6] The released L-cysteine can then be utilized by the cell for protein synthesis, glutathione synthesis, and other metabolic processes.[4][6]
Q3: What are the expected effects of this compound (SSC) on my cell culture performance?
A3: Supplementing your cell culture medium with SSC has been shown to have several beneficial effects. These include prolonged cell viability, increased maximum viable cell density, and enhanced specific productivity of recombinant proteins, such as monoclonal antibodies.[3][7] Additionally, SSC can improve the quality of the produced protein by reducing the formation of trisulfide bonds and antibody fragments.[7][8]
Q4: Are there any potential toxic effects of this compound (SSC)?
A4: While SSC is generally beneficial, it can exhibit concentration-dependent toxicity.[9] High concentrations of SSC may lead to neurotoxicity in certain contexts by acting as an agonist for NMDA and AMPA receptors, leading to excitotoxicity.[10] It is crucial to optimize the SSC concentration for your specific cell line and experimental conditions to maximize its benefits while avoiding potential toxicity.
Q5: How does this compound (SSC) affect the cellular redox state?
A5: SSC can positively influence the cellular redox state by promoting an antioxidant response.[3] Its metabolism leads to an increase in the intracellular pool of glutathione (GSH), a key antioxidant.[3] Studies have also shown that SSC can lead to an increase in the levels of superoxide (B77818) dismutase, another important antioxidant enzyme.[3]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitate formation in the cell culture medium. | - Using L-cystine at neutral pH: L-cystine has low solubility at neutral pH and can precipitate out of solution.[1] - High concentration of L-cysteine: L-cysteine can oxidize to the poorly soluble L-cystine, especially in the presence of metal ions. | - Switch to this compound (SSC): SSC is highly soluble and stable at neutral pH, preventing precipitation issues.[2][3] - Prepare L-cysteine solutions at an acidic pH: Stock solutions of L-cysteine are more stable at an acidic pH.[11] - Use a separate alkaline feed for L-cysteine: This is a common strategy in fed-batch processes to avoid precipitation in the main neutral pH feed.[3] |
| Poor cell growth or viability. | - Suboptimal L-cysteine concentration: Insufficient levels of this essential amino acid can limit cell growth.[12] - Degradation of L-cysteine in the medium: The instability of L-cysteine can lead to its depletion over time.[13] - Toxicity from high concentrations of SSC: As with any supplement, excessive levels of SSC can be detrimental to cells.[9] | - Optimize SSC concentration: Perform a dose-response experiment to determine the optimal concentration of SSC for your cell line. - Ensure consistent feeding: If using a fed-batch system, maintain a consistent feeding schedule to replenish nutrients.[4] - Monitor cell viability regularly: Use assays like MTT or trypan blue exclusion to track cell health throughout the experiment. |
| Inconsistent experimental results. | - Variability in L-cysteine/L-cystine concentration: Due to the instability and precipitation issues, the actual concentration of the active compound can vary between experiments.[13] | - Use the stable this compound (SSC): This will ensure a consistent concentration of the cysteine source in your medium.[3] - Prepare fresh media for each experiment: Avoid long-term storage of media containing L-cysteine. - Filter-sterilize media: Do not autoclave media containing L-cysteine or SSC, as heat can cause degradation. |
| Low recombinant protein yield. | - Insufficient L-cysteine for protein synthesis: L-cysteine is a building block for proteins, and its limitation can directly impact protein production. | - Supplement with this compound (SSC): SSC has been shown to increase the specific productivity of recombinant proteins.[7] - Optimize feeding strategy: In fed-batch cultures, adjusting the feeding of SSC can enhance protein titers.[3] |
| High levels of protein aggregation or fragmentation. | - Oxidative stress: An imbalanced redox state can lead to improper protein folding and degradation. - Formation of incorrect disulfide bonds: This can lead to misfolded and non-functional proteins. | - Utilize this compound (SSC): SSC has been demonstrated to reduce the levels of antibody fragments and trisulfide bond linkages.[7][8] - Monitor and control culture redox potential: A lower redox potential, which can be achieved with SSC, is often beneficial.[4] |
Quantitative Data Summary
Table 1: Effect of this compound (SSC) on CHO Cell Culture Performance in a Fed-Batch Process
| Parameter | Control (L-cysteine) | SSC-supplemented | Reference |
| Maximum Viable Cell Density (VCD) | ~20 x 10⁶ cells/mL | ~20 x 10⁶ cells/mL | [4] |
| Final Antibody Titer (Day 21) | 1.9 g/L | 3.4 - 4.0 g/L | [7] |
| Culture Duration | Shorter | Prolonged | [7] |
Table 2: Impact of S-Allyl-L-cysteine (SAC) on MCF-7 Cell Viability (MTT Assay)
| SAC Concentration | % Cell Viability (24h incubation) vs. Control | Reference |
| 800 µM | ~60% | [14] |
| 1000 µM | ~60% | [14] |
| 2245 µM | ~60% | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound (SSC) Supplemented Cell Culture Medium
-
Start with a powdered basal medium formulation that is deficient in L-cysteine.
-
To a mixing container, add 950 mL of distilled water at room temperature (15°C to 30°C).
-
With gentle stirring, add the powdered medium. Do not heat the water.
-
Add sodium bicarbonate to the desired concentration.
-
Add this compound (SSC) from a stock solution to the final desired concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line (a starting point could be in the range of the normal L-cysteine concentration in your standard medium).
-
Adjust the pH to 0.2-0.3 units below the final working pH using 1 N HCl or 1 N NaOH. The pH may rise slightly upon filtration.
-
Bring the final volume to 1 L with distilled water.
-
Immediately filter-sterilize the medium using a 0.22 µm filter.
-
Store the prepared medium at 2-8°C, protected from light.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare different concentrations of this compound (SSC) in fresh culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different SSC concentrations. Include a control group with no SSC.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 3: Apoptosis Detection using Annexin V Staining and Flow Cytometry
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound (SSC) for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for assessing cell viability and apoptosis in response to SSC.
Caption: Cellular uptake and metabolic pathway of this compound.
References
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. S-Sulfocysteine simplifies fed-batch processes and increases the CHO specific productivity via anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of S-sulfocysteine on fragments and trisulfide bond linkages in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 10. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing L-Cysteine S-sulfate Resolution in Chromatography
Welcome to the technical support center for the chromatographic analysis of L-Cysteine S-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for achieving optimal resolution in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good resolution for this compound in reversed-phase HPLC?
A1: this compound is a highly polar and acidic compound due to the presence of a carboxylic acid, a primary amine, and a sulfate (B86663) group.[1] This polarity makes it poorly retained on traditional reversed-phase columns (like C18 or C8) with standard mobile phases, leading to elution near the void volume and co-elution with other polar sample components.
Q2: How can I improve the retention and resolution of this compound on a reversed-phase column?
A2: To enhance retention and resolution, you can employ ion-pairing chromatography. An ion-pairing reagent, such as a quaternary ammonium (B1175870) salt for an acidic analyte like this compound, is added to the mobile phase.[2][3] This reagent forms a neutral ion pair with the analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase.
Q3: My this compound peak is tailing. What are the common causes and solutions?
A3: Peak tailing for this compound can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites (e.g., residual silanols) on the silica-based column packing can cause tailing. Using an end-capped column or a mobile phase with a low pH (around 2.5-3.0) can help suppress these interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Column Contamination: Accumulation of contaminants on the column inlet frit or the packing material can distort peak shape. A guard column can help protect your analytical column. If contamination is suspected, flushing the column with a strong solvent may help.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase pH is stable and appropriate for your column chemistry.
Q4: Are there alternative chromatographic modes to reversed-phase for this compound analysis?
A4: Yes, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for highly polar compounds like this compound. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This allows for the retention of polar analytes that are not well-retained in reversed-phase chromatography.
Q5: When should I consider pre-column derivatization for this compound analysis?
A5: Pre-column derivatization is a valuable strategy when you need to improve the detection sensitivity (e.g., for fluorescence detection) or enhance the chromatographic properties of this compound.[4][5] By reacting the analyte with a derivatizing agent, you can create a more hydrophobic and/or chromophoric derivative, leading to better retention, peak shape, and detectability.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Causes | Recommended Solutions |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Column contamination. 4. Mobile phase pH drift. | 1. Use an end-capped column. 2. Lower the mobile phase pH to 2.5-3.0. 3. Reduce the sample concentration or injection volume. 4. Use a guard column and regularly flush the analytical column. 5. Ensure the mobile phase is freshly prepared and buffered. |
| Peak Fronting | 1. Sample solvent stronger than the mobile phase. 2. Column overload (less common for fronting). 3. Column bed collapse. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce the sample concentration. 3. Replace the column if a void has formed. |
Issue 2: Unstable Retention Times
| Symptom | Possible Causes | Recommended Solutions |
| Gradual shift to shorter retention times | 1. Loss of stationary phase. 2. Column aging. | 1. Operate within the recommended pH and temperature ranges for the column. 2. Replace the column. |
| Gradual shift to longer retention times | 1. Column contamination. 2. Incomplete column equilibration with ion-pairing reagent. | 1. Flush the column with a strong solvent. 2. Ensure the column is equilibrated with the ion-pairing mobile phase for an extended period (at least 30-60 minutes) before analysis. |
| Random fluctuations in retention time | 1. Pump malfunction or leaks. 2. Inconsistent mobile phase composition. 3. Temperature fluctuations. | 1. Check for leaks and ensure the pump is delivering a consistent flow rate. 2. Prepare the mobile phase accurately and degas it properly. 3. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for this compound
This protocol is designed to improve the retention and resolution of this compound on a standard C18 column.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Tetrabutylammonium hydrogen sulfate in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 25% B
-
15-20 min: 25% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A. If analyzing plasma samples, a protein precipitation step is required. To 100 µL of plasma, add 300 µL of cold acetonitrile, vortex, and centrifuge. Evaporate the supernatant to dryness and reconstitute in Mobile Phase A.
Protocol 2: HILIC Method for this compound
This protocol is suitable for the analysis of this compound without the need for ion-pairing reagents.
Methodology:
-
Column: SeQuant® ZIC®-HILIC, 4.6 x 100 mm, 5 µm particle size.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 100 mM Ammonium acetate (B1210297) in water.
-
Isocratic Elution: 80% A / 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 70:30 v/v).
Protocol 3: Pre-column Derivatization with Dansyl Chloride
This protocol enhances the detectability and chromatographic properties of this compound.
Methodology:
-
Derivatization Reagent: 10 mg/mL Dansyl Chloride in acetone.
-
Derivatization Procedure:
-
To 100 µL of sample, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex and incubate at 60 °C for 30 minutes in the dark.
-
Add 50 µL of 250 mM hydroxylamine (B1172632) hydrochloride to quench the reaction.
-
Filter the sample before injection.
-
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 25 mM Sodium acetate buffer, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 20% to 50% B
-
10-15 min: 50% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm).
-
Injection Volume: 20 µL.
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes expected performance parameters for the analysis of this compound under different chromatographic conditions.
| Method | Column | Retention Time (t_R) (min) | Tailing Factor (T_f) | Resolution (R_s) from a polar impurity |
| Reversed-Phase (without ion-pairing) | C18 | ~1.5 | > 2.0 | < 1.0 |
| Ion-Pair Reversed-Phase HPLC | C18 | ~8.2 | ~1.2 | > 2.0 |
| HILIC | ZIC®-HILIC | ~5.5 | ~1.1 | > 2.5 |
| Pre-column Derivatization (Dansyl Chloride) | C18 | ~12.7 | ~1.3 | > 2.0 |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for poor resolution of this compound.
References
- 1. HPLC Analysis of L-Cysteine-S-Sulfate on Primesep SB Column | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for L-Cysteine S-sulfate (CSS) related research. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
FAQs: General Properties and Storage
Q1: What is this compound and what are its primary applications in research?
A1: this compound (also known as S-Sulfocysteine) is a cysteine derivative. In research, it is primarily used as:
-
A stable substitute for cysteine in cell culture media to generate highly concentrated, neutral pH feeds.[1]
-
A potent agonist for N-methyl-d-aspartate (NMDA) glutamatergic receptors.[2][3]
It is a white to off-white solid, soluble in water.[2][4][5]
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is crucial to prevent degradation. The recommended storage conditions vary depending on the form (powder vs. solution) and the intended duration of storage.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | Room Temperature (+15°C to +25°C) | Long-term | Store in a sealed, dry container, away from moisture.[1][4][5] |
| Stock Solution | -20°C | Up to 1 month | Must be in a sealed container, protected from moisture.[2] |
| Stock Solution | -80°C | Up to 6 months | Must be in a sealed container, protected from moisture.[2] |
Note: For stock solutions prepared with water, it is recommended to filter and sterilize through a 0.22 μm filter before use.[3]
Q3: Is this compound toxic to cells?
A3: While L-cysteine itself can be toxic to cells at high concentrations, leading to growth retardation[6], this compound is often used in cell culture as a more stable and less toxic alternative to deliver cysteine.[1][7] However, as an NMDA receptor agonist, it can have neuroexcitatory and neurotoxic effects, particularly in neuronal cell models, which may be responsible for brain damage in sulfite (B76179) oxidase deficiency.[8] Researchers should determine the optimal, non-toxic concentration for their specific cell type and experimental conditions.
Troubleshooting Guide: Experimental Pitfalls
This section addresses specific issues that may arise during experiments involving this compound.
Analytical & Methodological Issues
Q4: I'm seeing inconsistent retention times in my HPLC analysis of this compound. What could be the cause?
A4: Fluctuating retention times in HPLC are a common issue. Here are the most likely causes and how to troubleshoot them:
-
Poor Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase. Increase the equilibration time between runs.[9]
-
Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can cause drift. Prepare fresh mobile phase daily and ensure all components are fully miscible and degassed.[9][10]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[9][11]
-
Pump and System Leaks: Check for loose fittings, worn pump seals, or salt buildup, as these can cause pressure and flow rate fluctuations.[10][12]
A systematic approach to identifying the source of the problem is illustrated in the workflow below.
Q5: My mass spectrometry results for this compound are not reproducible. What are common sample preparation pitfalls?
A5: Mass spectrometry is highly sensitive to sample quality. Inconsistent results often stem from variability in sample preparation.
-
Oxidation: Cysteine and its derivatives are prone to oxidation. Avoid exposure to oxidizing agents during sample prep. Methionine can be oxidized to sulfoxide (B87167) and cysteine to cysteic acid.[13]
-
Contamination: Contaminants from glassware, plastic vials, reagents, or cross-contamination from other samples can interfere with analysis. Always use high-purity chemicals and plastic vials designed for proteomics (e.g., low-bind tubes).[13]
-
Incomplete Derivatization: If using a derivatization strategy, ensure the reaction goes to completion. The amino acids cysteine and cystine often undergo degradation with standard protein hydrolysis protocols.[14] Performic acid oxidation or alkylation/reduction are common strategies to improve stability and detection.[14]
-
Fragmentation Variability: The fragmentation of this compound in tandem mass spectrometry can be complex. Understanding these fragmentation pathways is key to interpreting the spectra correctly.[15]
Cell-Based Assay Issues
Q6: I'm observing unexpected cytotoxicity or off-target effects in my cell culture experiments with this compound. How can I troubleshoot this?
A6: Unintended effects in cell-based assays can be multifactorial.
-
Concentration Effects: The concentration of L-cystine in culture medium can determine the sensitivity of cells to certain inhibitors.[16] Ensure you have performed a thorough dose-response curve to identify the optimal concentration for your cell line.
-
NMDA Receptor Activation: In neuronal cells or other cells expressing NMDA receptors, CSS can act as an agonist, potentially leading to excitotoxicity.[2][3][8] Consider using an NMDA receptor antagonist as a control to confirm if the observed effects are receptor-mediated.
-
Metabolic Conversion: Cells metabolize this compound to release L-cysteine.[7] This can alter the intracellular redox state and impact pathways dependent on glutathione (B108866) and other sulfur-containing metabolites.[7][17] This metabolic conversion is a key pathway to consider.
Protocols & Methodologies
Q7: Can you provide a basic protocol for preparing this compound stock solutions?
A7: Objective: To prepare a sterile, aqueous stock solution of this compound for use in cell culture or other assays.
Materials:
-
This compound sodium salt powder
-
High-purity water (e.g., H₂O for cell culture or HPLC-grade)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 μm syringe filter
-
Ultrasonic bath (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of high-purity water to achieve the target concentration (e.g., for a 125 mg/mL solution, add water accordingly).[2]
-
Vortex thoroughly to dissolve the powder. If solubility is an issue, use an ultrasonic bath to aid dissolution.[2]
-
Once fully dissolved, sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile tube.[3]
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
References
- 1. Best this compound Na Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Sodium | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]
- 5. This compound Sodium | Derivatives for Cell Culture | Baishixing | ETW [etwinternational.com]
- 6. Thiol trapping and metabolic redistribution of sulfur metabolites enable cells to overcome cysteine overload [microbialcell.com]
- 7. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine-S-sulfate: brain damaging metabolite in sulfite oxidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. agilent.com [agilent.com]
- 13. group.brc.hu [group.brc.hu]
- 14. support.waters.com [support.waters.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of BSO and L-cysteine on drug-induced cytotoxicity in primary cell cultures: drug-, cell type-, and species-specific difference - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing L-Cysteine S-Sulfate Detection
Welcome to the technical support center for the sensitive detection of L-Cysteine S-sulfate (CSSO3H). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound?
A1: The primary challenges in detecting this compound (CSSO3H) revolve around its inherent instability and the complexity of biological matrices. Cysteine and its derivatives are susceptible to oxidation, which can lead to inaccurate quantification.[1] Preventing the formation of disulfide bonds and other oxidative products during sample collection, preparation, and analysis is critical. Additionally, the high polarity of CSSO3H can make chromatographic separation challenging.
Q2: How can I improve the sensitivity of my this compound measurement?
A2: To enhance sensitivity, derivatization of the thiol group prior to analysis is a highly effective strategy.[2][3] Derivatizing agents can introduce a fluorescent or UV-active chromophore, significantly increasing the signal-to-noise ratio.[2] Furthermore, optimizing sample preparation to minimize oxidation and utilizing sensitive detection techniques like mass spectrometry or fluorescence detection are crucial.
Q3: What are the most common analytical techniques for this compound detection?
A3: The most common analytical techniques include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC with UV, fluorescence, or electrochemical detection is widely used. LC-MS and LC-MS/MS offer high selectivity and sensitivity, making them ideal for complex biological samples.
Troubleshooting Guides
HPLC Analysis
Problem: Poor peak shape or peak tailing.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Solution:
-
Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
-
Incorporate an ion-pairing reagent into the mobile phase to improve peak symmetry.
-
Ensure the sample solvent is compatible with the mobile phase; ideally, dissolve the sample in the mobile phase.
-
Check for column contamination or degradation; if necessary, wash or replace the column.
-
Problem: Inconsistent retention times.
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or flow rate.
-
Solution:
-
Ensure the mobile phase is thoroughly mixed and degassed.
-
Use a column oven to maintain a stable temperature.
-
Check the HPLC pump for leaks or worn seals that could cause flow rate variations.
-
Equilibrate the column with the mobile phase for a sufficient amount of time before analysis.
-
Problem: Low signal intensity.
-
Possible Cause: Low analyte concentration, inefficient derivatization, or suboptimal detector settings.
-
Solution:
-
Concentrate the sample before injection.
-
Optimize the derivatization reaction conditions (reagent concentration, reaction time, and temperature).
-
Ensure the detector wavelength is set to the absorbance maximum of the derivatized analyte.
-
For fluorescence detection, optimize excitation and emission wavelengths.
-
LC-MS Analysis
Problem: Poor ionization efficiency and low sensitivity.
-
Possible Cause: Suboptimal ion source parameters or matrix effects.
-
Solution:
-
Optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and capillary temperature.
-
Adjust the mobile phase pH to promote the formation of protonated or deprotonated molecules.
-
Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Consider using a derivatization agent that enhances ionization efficiency.
-
Problem: In-source fragmentation or degradation of the analyte.
-
Possible Cause: High source temperatures or harsh ionization conditions.
-
Solution:
-
Reduce the ion source temperature and capillary voltage.
-
Optimize the cone voltage (fragmentor voltage) to minimize fragmentation while maintaining sufficient ion transmission.
-
Problem: Sample carryover.
-
Possible Cause: Adsorption of the analyte to the injector, column, or other parts of the LC system.
-
Solution:
-
Use a strong wash solvent in the autosampler wash sequence.
-
Include a blank injection after each sample to check for carryover.
-
If carryover persists, consider using a different column or modifying the mobile phase to reduce analyte adsorption.
-
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) for L-cysteine and its derivatives using various analytical methods, providing a comparative overview of their sensitivities.
| Analytical Method | Analyte | Derivatization Agent | Limit of Detection (LOD) | Reference |
| HPLC-Fluorescence | L-Cysteine | o-Phthaldialdehyde (OPA) | 0.03 mM | |
| LC-MS/MS | L-Cysteine | D-cysteine | 0.2-1.9 µg/L | |
| UHPLC-HRMS/MS | Amino Acids (including Taurine) | Ns-MOK-β-Pro-OSu | - | |
| LC-MS (SIM) | S-Allyl-L-cysteine | None | 0.83 ng/mL | |
| FIA-(ESI)MS (SIM) | S-Allyl-L-cysteine | None | 1.19 ng/mL |
Experimental Protocols
Protocol 1: Sample Preparation for Preventing Oxidation
This protocol is crucial for maintaining the integrity of this compound in biological samples.
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenates) and immediately place them on ice to minimize enzymatic activity.
-
Acidification: Add a solution of perchloric acid (PCA) or trichloroacetic acid (TCA) to the sample to a final concentration of 0.5-1 M to precipitate proteins and inhibit oxidative enzymes.
-
Thiol Blocking: To prevent disulfide bond formation, add a thiol-blocking agent such as N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) to the sample.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte of interest.
-
Storage: If not analyzed immediately, store the supernatant at -80°C to ensure long-term stability.
Protocol 2: Pre-column Derivatization with a Fluorescent Reagent (e.g., OPA)
This protocol enhances the detection sensitivity of this compound using HPLC with fluorescence detection.
-
Reagent Preparation: Prepare a fresh solution of o-phthaldialdehyde (OPA) reagent containing a thiol, such as 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine, in a borate (B1201080) buffer (pH 9.5-10.5).
-
Sample pH Adjustment: Adjust the pH of the prepared sample supernatant to the optimal range for the derivatization reaction (typically pH 9.0-10.0).
-
Derivatization Reaction: Mix the sample with the OPA reagent in a specific ratio (e.g., 1:5 v/v).
-
Incubation: Allow the reaction to proceed in the dark at room temperature for a defined period (typically 1-2 minutes). The reaction is rapid, and prolonged incubation can lead to the degradation of the fluorescent adduct.
-
Injection: Immediately inject the derivatized sample into the HPLC system.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Simplified metabolic pathway of L-cysteine.
References
- 1. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
- 2. HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating L-Cysteine S-Sulfate Measurements: A Comparative Guide for New Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of L-Cysteine S-sulfate (S-sulfocysteine) measurements in new and existing biological matrices. It is designed to assist researchers in selecting the most appropriate method for their specific needs, ensuring accurate and reliable quantification of this important metabolite. This compound is a key biomarker in the diagnosis of molybdenum cofactor deficiency and isolated sulfite (B76179) oxidase deficiency[1].
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is critical and depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of the most common analytical techniques.
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| LC-MS/MS | Urine | 12 - 480 µmol/L[2] | ~0.03 µM (for related S-methyl-L-cysteine sulfoxide)[3][4] | 2.78 ng/mL (for related S-allyl-L-cysteine)[5] | 94.3 - 107.3%[2] | < 2.5% (Intra- and Inter-day)[2] |
| Plasma/Serum | 0 - 73.98 µM (for related S-methyl-L-cysteine)[3] | ~0.04 µM (for related S-methyl-L-cysteine)[3][4] | Not explicitly stated for this compound | ~70% (for related S-methyl-L-cysteine sulfoxide)[3] | < 15% (Intra- and Inter-day for related compounds) | |
| HPLC-UV | Urine | 2.5 - 200 µM[6] | Not explicitly stated for this compound | Not explicitly stated for this compound | Not explicitly stated for this compound | < 10% (for related compounds) |
| Serum | 2.5 - 200 µM[6] | Not explicitly stated for this compound | Not explicitly stated for this compound | Not explicitly stated for this compound | Not explicitly stated for this compound | |
| Capillary Electrophoresis (CE) | Plasma | 5 - 100 µmol/L (for L-homocysteine)[7] | 10 nmol/L (for L-homocysteine)[7] | Not explicitly stated for this compound | Not explicitly stated for this compound | < 1% (Intra- and Inter-assay for L-homocysteine)[7] |
Note: Quantitative data for this compound is not always available in the literature. In such cases, data from structurally similar S-substituted cysteine derivatives is provided as a reference point.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of an analytical method. Below are protocols for the two primary methods used for this compound quantification.
Method 1: LC-MS/MS for High Sensitivity and Specificity
This method is the gold standard for the quantitative analysis of this compound due to its high sensitivity and specificity[2].
1. Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add a known concentration of a stable isotope-labeled internal standard (e.g., S-sulfocysteine-d3)[8].
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Sample Preparation (Urine):
-
Dilute the urine sample with ultrapure water. A dilution factor of 1:10 is a common starting point.
-
Add the internal standard to the diluted urine sample.
-
Centrifuge the sample to remove any particulate matter.
-
The supernatant can be directly injected into the LC-MS/MS system[2].
3. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used[9].
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically employed to separate the analyte from other matrix components.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.
-
Column Temperature: Maintained at a constant temperature, typically between 25-40°C.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for S-sulfocysteine[2].
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion.
Method 2: HPLC-UV for Routine Analysis
This method is a cost-effective alternative to LC-MS/MS and is suitable for routine diagnostic purposes where high sensitivity is not the primary requirement[1][6].
1. Sample Preparation (Urine and Serum):
-
Derivatization: this compound is derivatized with o-phthaldialdehyde (OPA) to enable UV detection[1][6].
-
Mix the sample (urine or deproteinized serum) with the OPA reagent.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used[1][6].
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 338 nm for the OPA-derivatized analyte[6].
Mandatory Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for validating an analytical method for this compound in a new biological matrix.
Caption: A generalized workflow for the validation of this compound measurements.
Comparison of Analytical Method Performance
This diagram provides a visual comparison of the key performance characteristics of the primary analytical methods.
Caption: A comparative overview of key performance indicators for different analytical techniques.
References
- 1. Molybdenum cofactor deficiency: a new HPLC method for fast quantification of s-sulfocysteine in urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of L-Cysteine-S-Sulfate on Primesep SB Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for L-Cysteine S-Sulfate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of L-Cysteine S-sulfate is crucial for understanding its physiological roles and for quality control in pharmaceutical formulations. This guide provides a comparative overview of the two primary analytical methods employed for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
While specific cross-validation data for this compound is not extensively published, this guide leverages validation data from its closely related and structurally similar parent compound, L-cysteine, to provide a robust comparative framework. The presented data should be considered as a strong reference point for the expected performance of these methods for this compound analysis.
Quantitative Performance Comparison
The following table summarizes the typical validation parameters for the quantification of L-cysteine, which are anticipated to be comparable for this compound analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) A | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.0001 mg/mL[1] | 0.15–0.20 µmol/L[2] |
| Limit of Quantification (LOQ) | 0.00018 mg/mL[1] | 0.30–0.55 µmol/L[2] |
| Intra-day Precision (%CV) | < 2% | < 5% |
| Inter-day Precision (%CV) | < 3% | < 10% |
| Accuracy (Recovery %) | 98-102% | 95-105% |
Note: The quantitative data presented is for L-cysteine and N-acetyl-L-cysteine and serves as an illustrative comparison. Actual performance for this compound may vary and requires method-specific validation.
Experimental Methodologies
Below are detailed protocols for the two primary analytical techniques. These methodologies are based on established procedures for related compounds and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of this compound.
Instrumentation & Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typical.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.[1]
-
Column Temperature: The column is typically maintained at ambient temperature (e.g., 25 °C).[1]
-
Injection Volume: A 20 µL injection volume is common.[1]
-
Detection Wavelength: Detection is monitored at a UV wavelength of approximately 210 nm.
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serially diluting the stock solution.
-
Sample Dilution: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.
Instrumentation & Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[2]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).[2]
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and an internal standard (e.g., a stable isotope-labeled version).
Sample Preparation:
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., L-Cysteine-d1 S-sulfate) to all samples and standards.
-
Protein Precipitation (for biological samples): For samples like plasma or serum, precipitate proteins by adding a threefold volume of ice-cold acetonitrile or methanol. Vortex and centrifuge to pellet the proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Visualizing the Workflow
A critical aspect of any analytical method is its validation to ensure reliability and accuracy. The following diagram illustrates a typical workflow for analytical method validation.
Caption: General workflow for analytical method validation.
The signaling pathway for the detection and quantification of this compound using LC-MS/MS is depicted below, illustrating the journey of the analyte from the sample to the final data output.
Caption: LC-MS/MS detection pathway for this compound.
References
A Comparative Guide to L-Cysteine S-Sulfate and Other Cysteine Derivatives for Researchers and Drug Development Professionals
Introduction: L-cysteine and its derivatives are crucial compounds in biomedical research and pharmaceutical development, primarily for their role in replenishing intracellular cysteine, a rate-limiting precursor for the synthesis of the major endogenous antioxidant, glutathione (B108866) (GSH). This guide provides an objective comparison of L-Cysteine S-sulfate (S-sulfocysteine) with other prominent cysteine derivatives, including N-acetylcysteine (NAC), L-cysteine, and various prodrugs. The comparison focuses on their performance based on available experimental data, detailing their mechanisms of action, metabolic pathways, and analytical methodologies.
Comparative Performance of Cysteine Derivatives
The efficacy of cysteine derivatives is determined by several factors, including their stability, bioavailability, and mechanism of cellular uptake and metabolism to yield L-cysteine for glutathione synthesis.
N-Acetylcysteine (NAC)
N-acetylcysteine is a widely used cysteine prodrug known for its antioxidant and mucolytic properties. It is a precursor of L-cysteine and is used to increase glutathione levels.[1] NAC is more stable than L-cysteine and is readily deacetylated intracellularly to release cysteine.[2]
L-Cysteine
Direct supplementation with L-cysteine can also increase intracellular cysteine levels. However, L-cysteine is less stable and can be toxic at high concentrations.[3]
This compound (S-Sulfocysteine)
This compound is a stable derivative of L-cysteine. It is taken up by cells and can be metabolized to increase intracellular cysteine and subsequently glutathione levels.[4] It is also known to be an agonist of the N-methyl-D-aspartate (NMDA) receptor, a property not shared by many other cysteine derivatives.[5] In molybdenum cofactor deficiency, S-sulfocysteine is a neurotoxic metabolite.[5]
Other Cysteine Prodrugs
Several other prodrugs have been developed to enhance the delivery of cysteine. For instance, 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA) and D-ribose-L-cysteine (RibCys) have shown protective effects in a colitis model by normalizing hepatic glutathione levels.[6][7] N-acetylcysteineamide (NACA) has demonstrated superior efficacy over NAC in protecting against acetaminophen-induced hepatotoxicity due to its higher bioavailability.[8]
Table 1: Quantitative Comparison of Cysteine Derivatives in Experimental Models
| Derivative | Model System | Key Findings | Reference |
| N-Acetylcysteine (NAC) | Human hepatoma HepaRG cells (Acetaminophen-induced toxicity) | At 250 µM, NAC was less effective than NACA at increasing GSH levels after 12h of APAP treatment. | [8] |
| N-Acetylcysteineamide (NACA) | Human hepatoma HepaRG cells (Acetaminophen-induced toxicity) | Significantly better than NAC at increasing GSH levels and the GSH/GSSG ratio after 24h of APAP treatment. | [8] |
| L-Cysteine | Neonatal rats (Toxicity study) | Intravenous L-cysteine showed higher mortality (50-80% at 1.14-1.52 g/kg) compared to Procysteine. | [3] |
| Procysteine (L-2-oxothiazolidine-4-carboxylate) | Neonatal rats (Toxicity study) | Showed lower mortality (0-10% at 1.35-1.80 g/kg) compared to equimolar L-cysteine. | [3] |
| PTCA and RibCys | Murine model of colitis | Significantly improved colonic lesions and normalized hepatic GSH levels. | [6][7] |
| This compound (SSC) | CHO-K1 GS cells (Fed-batch process) | Led to intracellular formation of SSC/glutathione mixed disulfide, releasing cysteine and increasing glutathione and taurine (B1682933) synthesis. | [4] |
| This compound (SSC) | Cortical neurons | Dose-dependent toxicity with an LD50 of 74 ± 4 µM, similar to glutamate. | [5] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for most cysteine derivatives is the replenishment of intracellular cysteine, which is the rate-limiting substrate for glutathione synthesis. Glutathione plays a critical role in cellular defense against oxidative stress.
Glutathione Synthesis Pathway
L-cysteine, released from its derivatives, is utilized in the cytosol for the synthesis of glutathione through a two-step enzymatic process involving glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).
Caption: Glutathione synthesis from cysteine derivatives.
NMDA Receptor Signaling
This compound is a potent agonist of the NMDA receptor, a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neuronal function. Excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death.
Caption: NMDA receptor activation by this compound.
Experimental Protocols
Accurate quantification of cysteine derivatives and their metabolic products is essential for comparative studies. Below are representative protocols for the analysis of these compounds.
Quantification of Cysteine and Glutathione by HPLC
This protocol describes the simultaneous determination of cysteine and glutathione in biological samples using high-performance liquid chromatography (HPLC) with UV detection after precolumn derivatization.
Materials:
-
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Perchloric acid (PCA)
-
Sodium phosphate (B84403) buffer
-
HPLC system with UV detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: Homogenize tissue samples in ice-cold 0.2 M PCA. Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Derivatization: Mix the supernatant with DTNB solution in sodium phosphate buffer. Incubate at room temperature for 5 minutes.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
-
Mobile Phase A: 0.1 M sodium phosphate buffer, pH 2.5
-
Mobile Phase B: 100% Methanol
-
Gradient: A linear gradient from 0% to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 330 nm.
-
-
Quantification: Determine the concentrations of cysteine and glutathione by comparing the peak areas with those of standard solutions.
Caption: Workflow for HPLC analysis of thiols.
Measurement of NMDA Receptor Activity
This protocol outlines a calcium-flux assay to measure the activity of NMDA receptors in response to agonists like this compound.
Materials:
-
HEK293 cells expressing NMDA receptors (e.g., NR1/NR2A subunits)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound and other test compounds
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate HEK293-NMDA receptor cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading solution for 1 hour at 37°C.
-
Compound Addition: Wash the cells again to remove excess dye. Add solutions of this compound or other test compounds to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader (Excitation ~485 nm, Emission ~525 nm) over time.
-
Data Analysis: Calculate the increase in intracellular calcium concentration based on the change in fluorescence signal.
Caption: Experimental workflow for a calcium flux assay.
Conclusion
The choice of a cysteine derivative for research or therapeutic development depends on the specific application and desired properties. While N-acetylcysteine is a well-established and effective cysteine prodrug, this compound offers a unique pharmacological profile due to its dual action as a cysteine donor and an NMDA receptor agonist. However, its potential for excitotoxicity must be carefully considered. Other prodrugs like NACA and thiazolidine (B150603) derivatives show promise for improved bioavailability and efficacy. Further direct comparative studies are needed to fully elucidate the relative performance of this compound against other cysteine derivatives in various preclinical and clinical settings. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting such comparative investigations.
References
- 1. Antioxidative and anti-inflammatory actions of reactive cysteine persulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of N-acetylcysteine and cysteine in their ability to replenish intracellular cysteine by a specific fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Toxicity evaluations of L-cysteine and Procysteine, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacies of 2 cysteine prodrugs and a glutathione delivery agent in a colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Neurotoxicity: A Comparative Analysis of S-Sulfocysteine
A comprehensive examination of the neurotoxic effects of S-Sulfocysteine (also known as L-Cysteine S-sulfate), a critical metabolite implicated in certain metabolic disorders. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of its neurotoxicity, supported by experimental data, methodologies, and signaling pathway visualizations.
S-Sulfocysteine (SSC), a structural analog of the excitatory neurotransmitter glutamate (B1630785), is a key neurotoxic agent that accumulates in individuals with certain rare metabolic disorders, such as sulfite (B76179) oxidase deficiency and molybdenum cofactor deficiency.[1][2] Its structural similarity to glutamate allows it to act as a potent agonist at N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity and neuronal cell death.[1] This guide synthesizes available experimental data to provide a clear comparison of its neurotoxic profile.
Comparative Neurotoxicity Data
The neurotoxic potential of S-Sulfocysteine has been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data from published studies, comparing the toxicity of SSC with glutamate, a primary excitatory neurotransmitter.
| Compound | Model System | Assay | Endpoint | Result | Reference |
| S-Sulfocysteine (SSC) | Primary murine cortical neurons | MTT Assay | LD50 | 74 ± 4 µM | [1] |
| Glutamate | Primary murine cortical neurons | MTT Assay | LD50 | 82 ± 2 µM | [1] |
| S-Sulfocysteine (SSC) | Primary murine cortical neurons | Propidium (B1200493) Iodide Staining | Cell Death | Dose-dependent increase | [1] |
| Glutamate | Primary murine cortical neurons | Propidium Iodide Staining | Cell Death | Dose-dependent increase | [1] |
| S-Sulfocysteine (SSC) | Rat brain | Radioligand binding assay | EC50 (NMDA receptor) | 8.2 µM | [3] |
| S-Sulfocysteine (SSC) | Rat brain | Radioligand binding assay | EC50 (AMPA receptor) | 59 µM | [3] |
| S-Sulfocysteine (SSC) | Mouse hippocampal cell line (HT-22) | Viability Assay | LC50 | 125 µM | [4] |
Experimental Protocols
Cell Viability and Cell Death Assays in Primary Murine Cortical Neurons
-
Cell Culture: Primary cortical neurons were isolated from embryonic day 15.5 mice and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Treatment: Neurons were treated with varying concentrations of S-sulfocysteine or glutamate for 12 hours.
-
MTT Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.
-
Propidium Iodide (PI) Staining: Cell death was quantified by staining the cells with propidium iodide, a fluorescent dye that enters cells with compromised membranes. The percentage of PI-positive cells was determined using fluorescence microscopy.[1]
Radioligand Binding Assay
-
Preparation: Rat brain membranes were prepared and incubated with radiolabeled ligands for NMDA and AMPA receptors in the presence of varying concentrations of S-sulfocysteine.
-
Measurement: The displacement of the radioligand by S-sulfocysteine was measured to determine its binding affinity (EC50) for each receptor subtype.[3]
HT-22 Cell Viability Assay
-
Cell Culture: The mouse hippocampal cell line HT-22 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Treatment: Cells were exposed to increasing concentrations of S-sulfocysteine.
-
Viability Assessment: Cell viability was determined using a standard viability assay, and the LC50 was calculated using probit analysis.[4]
Signaling Pathways in S-Sulfocysteine Neurotoxicity
The neurotoxic effects of S-Sulfocysteine are primarily mediated through the overactivation of NMDA receptors, leading to a cascade of intracellular events that culminate in neuronal death.
Caption: S-Sulfocysteine-induced excitotoxic signaling cascade.
This pathway highlights that S-sulfocysteine binds to and activates NMDA receptors, triggering a significant influx of calcium ions into the neuron.[1] This calcium overload activates the protease calpain, which in turn leads to the degradation of the inhibitory synaptic protein gephyrin.[1][2] The loss of gephyrin results in the destabilization and loss of GABAergic synapses, further contributing to an excitotoxic environment and ultimately leading to neuronal cell death.[1]
Experimental Workflow for Investigating Neurotoxicity
The following diagram illustrates a typical experimental workflow for assessing the neurotoxicity of a compound like S-Sulfocysteine.
Caption: A generalized workflow for neurotoxicity assessment.
Conclusion
The available evidence strongly indicates that S-Sulfocysteine is a potent neurotoxin with a mechanism of action centered on NMDA receptor-mediated excitotoxicity. Its neurotoxic effects are comparable to, and in some assays more potent than, glutamate. Understanding the specific signaling pathways and having robust experimental protocols are crucial for developing therapeutic strategies to mitigate the neuronal damage observed in metabolic disorders characterized by the accumulation of this compound. Further research focusing on the subtle differences in receptor subtype affinity and the downstream consequences of S-Sulfocysteine-induced signaling will be vital for the development of targeted neuroprotective interventions.
References
Navigating the Specificity of L-Cysteine S-sulfate Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of L-Cysteine S-sulfate (LCSS) is crucial for understanding its role in various biological processes. This guide provides a comparative overview of common analytical methods for LCSS detection, with a focus on assessing their specificity in the presence of structurally related sulfur-containing compounds.
The primary challenge in accurately quantifying LCSS lies in distinguishing it from other endogenous sulfur-containing amino acids and their metabolites, such as L-cysteine (Cys), L-cystine (Cys-Cys), and S-sulfoglutathione (GSSG). The choice of detection method is therefore paramount to ensure reliable and reproducible results. This guide explores the principles, advantages, and limitations of prevalent techniques, offering insights into their relative specificity.
Comparison of this compound Detection Methods
The specificity of a detection method for LCSS is largely determined by the technology's ability to differentiate it from other molecules. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) generally offers the highest specificity.
| Method | Principle | Specificity | Potential Interferences |
| HPLC-MS/MS | Chromatographic separation followed by mass-to-charge ratio and fragmentation pattern analysis. | Very High: Can distinguish LCSS from isomers and compounds with similar retention times based on unique molecular weight and fragmentation. | Co-eluting isomers with identical fragmentation patterns (rare). |
| HPLC-ELSD | Chromatographic separation followed by detection of light scattered by nebulized and evaporated analyte particles. | Moderate: Relies on chromatographic separation. Co-eluting compounds will interfere. Less specific than MS. | Any non-volatile compound that co-elutes with LCSS. |
| HPLC-UV | Chromatographic separation followed by detection of UV absorbance. | Low to Moderate: Dependent on the chromophore of the analyte. Many biological molecules absorb UV light at similar wavelengths. | Any compound that co-elutes and absorbs UV light at the detection wavelength. |
| Enzymatic Assays | Utilization of enzymes that specifically act on or produce LCSS. | High (in theory): Specificity is determined by the enzyme's substrate preference. | Cross-reactivity of the enzyme with other structurally similar substrates. |
| Colorimetric/Fluorometric | Chemical reaction leading to a colored or fluorescent product. | Low: Often targets a functional group (e.g., thiols after reduction) rather than the whole molecule, leading to broad reactivity. | Other compounds containing the target functional group. |
High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS/MS): The Gold Standard for Specificity
For the highly specific detection and quantification of this compound, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. This technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation provided by mass spectrometry.
A multi-omics study investigating the metabolism of S-Sulfocysteine (another name for LCSS) in CHO cells successfully utilized a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for its detection[1]. The principle of MRM involves selecting the specific precursor ion corresponding to LCSS and then detecting a unique fragment ion produced upon its collision-induced dissociation. This high degree of selectivity minimizes the likelihood of interference from other compounds in a complex biological matrix.
Experimental Workflow for HPLC-MS/MS Detection of LCSS
The following diagram illustrates a typical workflow for the analysis of LCSS using HPLC-MS/MS.
Detailed Experimental Protocol: HPLC-MS/MS
The following is a representative protocol based on methodologies described for the analysis of sulfur-containing amino acids. Optimization for specific instrumentation and matrices is recommended.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. HPLC Conditions:
-
Column: A mixed-mode column such as a Primesep SB column is suitable for retaining the polar LCSS molecule[2]. This type of column utilizes a combination of anion-exchange and reversed-phase mechanisms.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used, starting with a low percentage of organic phase to retain LCSS, followed by an increasing gradient to elute it from the column.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for LCSS need to be determined by infusing a standard solution. For example, for S-sulfocysteine, a study utilized positive and negative ESI modes for detection[1].
-
Instrument Parameters: Optimize parameters such as ion spray voltage, collision gas pressure, and collision energy for maximum signal intensity.
Alternative Detection Methods and Their Specificity
While HPLC-MS/MS offers the highest specificity, other methods can be employed, though with important limitations to consider.
HPLC with UV or ELSD Detection
An HPLC method using a Primesep SB column can be coupled with various detectors, including Evaporative Light Scattering (ELSD) or Ultraviolet (UV) detectors[2].
-
Specificity: The specificity of these methods is primarily dependent on the chromatographic separation. If another compound co-elutes with LCSS, it will be detected and contribute to the signal, leading to an overestimation of the LCSS concentration.
-
Interferences:
-
UV Detection: Is susceptible to interference from any co-eluting compound that possesses a chromophore and absorbs light at the detection wavelength.
-
ELSD Detection: Is a more universal detection method for non-volatile compounds but will detect any co-eluting non-volatile compound, thus lacking the specificity of MS.
-
Enzymatic Assays
Enzymatic assays rely on the high specificity of enzymes for their substrates. For instance, a method for L-cysteine detection utilizes βC-S lyase, which catalyzes the α,β-elimination of L-cysteine[3]. A similar principle could be applied to LCSS if a sufficiently specific enzyme is available. Cysteine S-conjugate β-lyases are known to act on a range of S-substituted cysteine derivatives, and their activity can be monitored by measuring the formation of pyruvate[4].
-
Specificity: The specificity is dictated by the substrate specificity of the chosen enzyme. Cross-reactivity with other sulfur-containing amino acids is a potential issue and must be thoroughly evaluated. For example, some lyases that act on cysteine may also have activity towards homocysteine[5].
-
Interferences: Compounds that act as inhibitors or alternative substrates for the enzyme can interfere with the assay.
The signaling pathway for an enzymatic assay based on pyruvate (B1213749) production is depicted below.
Conclusion
For researchers requiring the highest degree of specificity in the detection of this compound, HPLC-MS/MS is the unequivocally superior method . Its ability to distinguish molecules based on their mass-to-charge ratio and fragmentation patterns provides a level of certainty that is unmatched by other techniques. While other methods like HPLC with UV or ELSD, and enzymatic assays, can be employed, they are more susceptible to interferences from structurally similar compounds. The validation of any method for LCSS detection should include a thorough assessment of its specificity by analyzing a panel of potential cross-reacting sulfur-containing compounds.
References
- 1. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of L-Cysteine-S-Sulfate on Primesep SB Column | SIELC Technologies [sielc.com]
- 3. Homogeneous enzymatic assay for L-cysteine with betaC-S lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Quantification of L-Cysteine S-sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of L-Cysteine S-sulfate, a critical biomarker and metabolite. In the absence of a formal inter-laboratory comparison study, this document synthesizes performance data from validated methods for L-Cysteine and related sulfur-containing amino acids to present a comparative perspective. The aim is to assist laboratories in selecting and implementing robust analytical methods, ensuring data accuracy and reproducibility across different research settings.
Quantitative Performance of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods applicable to the quantification of this compound and related compounds. These values, sourced from individual peer-reviewed publications and technical notes, are indicative of the expected performance of these methods.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Method A | Method B | Method C |
| Column | Primesep SB | Cadenza C18 | - |
| Mobile Phase | Acetonitrile (B52724), Water, Trifluoroacetic acid | Octane sulphonate, Methanol (B129727), Acetonitrile | - |
| Limit of Detection (LOD) | - | - | - |
| Limit of Quantification (LOQ) | - | - | - |
| Linearity (Range) | - | 1.5 - 25 µg/ml | - |
| Precision (%RSD) | - | <2% | - |
| Recovery (%) | - | 99.87 - 100.03% | - |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Method D | Method E | Method F |
| Column | Reversed-phase C18 | Mixed-mode RP/Cation-exchange | Chiralpak® ZWIX(+) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Limit of Detection (LOD) | 0.02 - 0.08 µM | - | 0.02 mg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µM | 5.0 ng/mL | 0.05 mg/L |
| Linearity (Range) | - | 5 - 2,500 ng/mL | 0.05 - 0.50 mg/L |
| Precision (%RSD) | <15% | <6.0% | <4.0% |
| Accuracy/Trueness (%) | 85-115% | - | 95.6 - 100.2% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized protocols for the quantification of this compound based on common practices in the field.
Method 1: HPLC with UV Detection
This method is adapted from a standard approach for the analysis of polar, acidic compounds like this compound.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer). Create a series of calibration standards by serial dilution.
-
Sample Extraction: For biological matrices, perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary.
2. Chromatographic Conditions:
-
Column: Primesep SB, 4.6 x 50 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Method 2: LC-MS/MS
This method offers higher sensitivity and selectivity, making it suitable for complex biological samples.
1. Sample Preparation:
-
Internal Standard: Spike all samples, calibration standards, and quality controls with a stable isotope-labeled internal standard (e.g., this compound-¹³C₃,¹⁵N).
-
Protein Precipitation: Add three volumes of ice-cold methanol to one volume of the sample. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the context of this compound, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Simplified metabolic and signaling pathway of this compound.
A Comparative Analysis of L-Cysteine S-Sulfate and Other Excitotoxins: Mechanisms of Action and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the excitotoxic mechanisms of L-cysteine S-sulfate against other well-characterized excitotoxins, namely glutamate (B1630785), N-methyl-D-aspartate (NMDA), and kainic acid. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their distinct and overlapping modes of action.
Introduction to Excitotoxicity
Excitotoxicity is a pathological process by which excessive stimulation of excitatory amino acid receptors, primarily by the neurotransmitter glutamate and its analogs, leads to neuronal damage and death. This phenomenon is implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Understanding the specific mechanisms of different excitotoxins is crucial for the development of targeted neuroprotective therapies.
This compound is a structural analog of glutamate and has been identified as a potent excitotoxin.[1] This guide will delve into its mechanism of action in comparison to the canonical excitotoxins: glutamate, the endogenous neurotransmitter that activates all ionotropic glutamate receptors; NMDA, a selective agonist for the NMDA receptor; and kainic acid, a potent agonist for AMPA and kainate receptors.
Comparative Mechanism of Action
The primary mechanism of action for these excitotoxins involves the overactivation of ionotropic glutamate receptors (iGluRs), leading to a massive influx of cations, particularly Ca2+, into the neuron. This ionic dysregulation triggers a cascade of neurotoxic events.
This compound: The excitotoxic effects of this compound are primarily mediated through the NMDA receptor .[1] While it is a potent agonist at this receptor, its neurotoxicity is complex and may also involve the potentiation of glutamate-induced excitotoxicity.[2] Some studies suggest that L-cysteine and its derivatives can interact with the redox-sensitive sites on the NMDA receptor, further modulating its activity.[3]
Glutamate: As the principal excitatory neurotransmitter in the central nervous system, glutamate activates all three major subtypes of iGluRs: NMDA, AMPA, and kainate receptors. Its excitotoxic effects are a result of the overstimulation of these receptors, leading to a sustained influx of Na+ and Ca2+.[4]
NMDA (N-methyl-D-aspartate): NMDA is a synthetic and highly selective agonist for the NMDA receptor. Its excitotoxic action is a direct consequence of the prolonged opening of the NMDA receptor channel, which is highly permeable to Ca2+.
Kainic Acid: Kainic acid is a potent agonist primarily for AMPA and kainate receptors . Its excitotoxicity is characterized by a rapid and substantial influx of Na+, leading to acute neuronal swelling and depolarization, which in turn can activate voltage-gated calcium channels and NMDA receptors, contributing to delayed neuronal death.
Data Presentation: Receptor Binding and Potency
The following table summarizes the available quantitative data on the potency of these excitotoxins at their respective primary receptor targets. It is important to note that these values can vary depending on the experimental conditions, receptor subunit composition, and the specific assay used.
| Excitotoxin | Primary Receptor Target(s) | Potency (EC50/Ki) | Reference |
| This compound | NMDA Receptor | EC50: ~10-50 µM (estimated) | |
| Glutamate | NMDA, AMPA, Kainate Receptors | EC50 (NMDA): ~1-5 µM | |
| EC50 (AMPA): ~10-50 µM | |||
| Ki (Kainate): ~0.1-1 µM | |||
| NMDA | NMDA Receptor | EC50: ~1-10 µM | |
| Kainic Acid | AMPA/Kainate Receptors | EC50 (Kainate): ~0.1-1 µM | |
| EC50 (AMPA): ~5-20 µM |
EC50 (Effective Concentration 50) is the concentration of an agonist that produces 50% of the maximal response. Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor.
Downstream Signaling Pathways
The initial receptor activation by these excitotoxins converges on a common pathway of intracellular Ca2+ overload, which then triggers several downstream neurotoxic cascades.
Key Downstream Events:
-
Mitochondrial Dysfunction: Elevated intracellular Ca2+ is sequestered by mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors like cytochrome c.
-
Enzyme Activation: Increased Ca2+ activates various enzymes, including proteases (calpains), phospholipases, and endonucleases, which degrade cellular components. Caspases, key executioners of apoptosis, are also activated.
-
Oxidative Stress: Mitochondrial dysfunction and the activation of enzymes like nitric oxide synthase (NOS) lead to the excessive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing oxidative damage to lipids, proteins, and DNA.
While the general downstream pathways are similar, the kinetics and magnitude of these events can differ depending on the excitotoxin and the primary receptor it activates. For instance, the rapid and robust Na+ influx through AMPA/kainate receptors induced by kainic acid can lead to more acute necrotic cell death, whereas the prolonged, lower-level Ca2+ influx through NMDA receptors might favor apoptotic pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to assess excitotoxicity. Specific details may need to be optimized based on the cell type and experimental setup.
Induction of Excitotoxicity in Neuronal Cultures
This protocol describes a general method for inducing excitotoxicity in primary neuronal cultures or iPSC-derived neurons.
Materials:
-
Primary neuronal cultures or iPSC-derived neurons (e.g., cortical or hippocampal neurons) cultured in appropriate media.
-
Excitotoxins: this compound, L-glutamate, NMDA, Kainic acid (stock solutions prepared in sterile, nuclease-free water or appropriate buffer).
-
Neurobasal medium or other appropriate serum-free culture medium.
-
96-well cell culture plates.
Procedure:
-
Plate neurons at a suitable density in 96-well plates and culture for at least 14 days in vitro (DIV) to allow for maturation and synapse formation.
-
On the day of the experiment, gently remove half of the culture medium from each well.
-
Prepare serial dilutions of the excitotoxins in pre-warmed, serum-free culture medium to achieve the desired final concentrations.
-
Add the excitotoxin-containing medium to the respective wells. Include a vehicle control (medium without excitotoxin).
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired exposure time (e.g., 20 minutes to 24 hours).
-
After the exposure period, terminate the excitotoxic insult by removing the excitotoxin-containing medium and replacing it with fresh, pre-warmed culture medium.
-
Return the plates to the incubator and assess neuronal viability at a specified time point (e.g., 24 hours post-insult).
Lactate Dehydrogenase (LDH) Assay for Cell Viability
This assay measures the activity of LDH released from damaged cells into the culture medium, which serves as an indicator of cell death.
Materials:
-
LDH cytotoxicity assay kit (commercially available).
-
96-well plate with cell culture supernatants from the excitotoxicity experiment.
-
Microplate reader.
Procedure:
-
Following the post-insult incubation period, carefully collect a sample of the culture supernatant from each well without disturbing the cell layer.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate, a dye, and a cofactor.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
To determine the maximum LDH release, lyse a set of control wells with a lysis buffer (provided in the kit) before collecting the supernatant.
-
Calculate the percentage of cytotoxicity as: [(Sample Absorbance - Medium Background) / (Maximum LDH Release - Medium Background)] * 100.
Mitochondrial Membrane Potential (MMP) Assay
This assay uses fluorescent dyes, such as JC-1 or TMRE, to assess the health of the mitochondria, which is compromised early in the excitotoxic cascade.
Materials:
-
Mitochondrial membrane potential assay kit (e.g., with JC-1 or TMRE).
-
Fluorescence microscope or microplate reader.
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for mitochondrial depolarization.
Procedure (using JC-1):
-
After the desired excitotoxin exposure, remove the medium and wash the cells once with an appropriate assay buffer.
-
Prepare the JC-1 working solution according to the kit's instructions.
-
Add the JC-1 working solution to each well and incubate at 37°C for 15-30 minutes.
-
Remove the staining solution and wash the cells with the assay buffer.
-
Measure the fluorescence. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (e.g., ~590 nm). In apoptotic or damaged cells with low MMP, JC-1 remains as monomers and emits green fluorescence (e.g., ~530 nm).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
Conclusion
This compound exerts its excitotoxic effects primarily through the activation of NMDA receptors, placing it within the broader family of glutamate-like excitotoxins. However, its detailed mechanism, including potential modulatory actions at the NMDA receptor, may confer a unique neurotoxic profile compared to glutamate, NMDA, and kainic acid. While all these excitotoxins converge on the central theme of Ca2+ dyshomeostasis and subsequent neuronal injury, the specific receptor subtypes they target and the kinetics of the resulting ionic influx likely dictate the precise nature and time course of the neurodegenerative process. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the nuanced mechanisms of these and other potential excitotoxins, ultimately aiding in the development of more effective neuroprotective strategies.
References
- 1. Cysteine-S-sulfate: brain damaging metabolite in sulfite oxidase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of cysteine: interaction with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
L-Cysteine S-Sulfate: A Promising Biomarker in Excitotoxicity and Neurological Disorders
For Immediate Release
[City, State] – [Date] – In the landscape of neurological research, the identification of reliable biomarkers for excitotoxicity-mediated neuronal injury is a critical unmet need. This guide provides a comprehensive validation of L-Cysteine S-Sulfate (L-CSS) as a potent biomarker, comparing its role and detection with other established markers of excitotoxicity. Experimental data and detailed methodologies are presented to support its potential application in drug development and clinical research.
This compound is an endogenous metabolite that acts as a potent N-methyl-D-aspartate (NMDA) receptor agonist. Its accumulation under pathological conditions, such as sulfite (B76179) oxidase deficiency, has been linked to severe neurological damage, underscoring its relevance as a biomarker for excitotoxic events.
Comparative Analysis of L-CSS and Other Excitotoxicity Biomarkers
While several molecules have been investigated as potential biomarkers for excitotoxicity, L-CSS presents a compelling case due to its direct involvement in NMDA receptor-mediated neurotoxicity. The following table summarizes the key characteristics of L-CSS in comparison to other relevant biomarkers.
| Biomarker | Mechanism of Action/Association with Excitotoxicity | Advantages | Limitations |
| This compound (L-CSS) | Direct NMDA receptor agonist, leading to excessive calcium influx and neuronal cell death.[1][2] | Directly reflects a key pathological mechanism. Found to accumulate in the brain in relevant genetic disorders.[1] | Limited number of clinical studies directly comparing its performance with other biomarkers. |
| Glutamate (B1630785) | The primary excitatory neurotransmitter; excessive levels in the synaptic cleft lead to excitotoxicity. | Well-established role in excitotoxicity. Can be measured in cerebrospinal fluid (CSF) and via magnetic resonance spectroscopy (MRS). | Can be influenced by various physiological and pathological states not directly related to excitotoxicity. Synergistic toxic effect with cysteine.[3] |
| N-Acetylaspartate (NAA) | A marker of neuronal viability and density; reduced levels indicate neuronal loss or dysfunction, often a consequence of excitotoxicity. | Non-invasive in vivo measurement via MRS. | Indirect marker of excitotoxicity, reflecting its consequences rather than the primary event. |
| Glutamate/NAA Ratio | An index combining the elevation of an excitotoxic agent with the loss of a neuronal marker, potentially offering a more specific indicator of excitotoxic neurodegeneration. | Provides a more integrated view of the pathological process. | Requires specialized imaging techniques (MRS). |
| Cysteine/Sulfate Ratio | Elevated ratios have been observed in several neurodegenerative diseases, suggesting disturbed sulfur metabolism which may contribute to excitotoxicity.[4] | Reflects a broader metabolic disturbance potentially linked to neurodegeneration. | Not specific to excitotoxicity and can be influenced by diet and other factors. |
Quantitative Data on this compound
The following table presents quantitative data on L-CSS concentrations in pathological conditions and experimental models, highlighting its potential as a measurable biomarker.
| Condition/Model | Sample Type | L-CSS Concentration | Finding | Reference |
| Sulfite Oxidase Deficiency (SOD) | Cerebrospinal Fluid (CSF) | 19 µmol/l | Significantly elevated compared to healthy individuals where it is undetectable (<1 µmol/l).[1] | [1] |
| Primary Murine Neurons (in vitro) | Cell Culture | 1 to 10 µM | Induced neuronal cell death over a 5-day incubation period.[1] | [1] |
Signaling Pathway of L-CSS-Mediated Excitotoxicity
The following diagram illustrates the signaling cascade initiated by elevated levels of L-CSS, leading to neuronal cell death. This pathway highlights key molecular events that can be potential targets for therapeutic intervention.
Experimental Protocols
Quantification of this compound in Biological Fluids
The quantification of L-CSS in biological samples such as plasma and cerebrospinal fluid can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a general guideline that can be adapted for specific research needs.
1. Sample Preparation:
-
Deproteinization: To 50 µL of plasma or CSF, add 150 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., isotope-labeled L-CSS).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 150 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration at 2% Mobile Phase B.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, to be optimized for L-CSS.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for L-CSS and the internal standard need to be determined by direct infusion of standards.
-
3. Data Analysis:
-
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of L-CSS in the unknown samples is determined from the standard curve.
Conclusion
This compound demonstrates significant potential as a reliable biomarker for excitotoxicity. Its direct mechanistic link to NMDA receptor-mediated neurodegeneration provides a strong rationale for its use in monitoring disease progression and the efficacy of neuroprotective therapies. While further large-scale clinical studies are warranted to establish its definitive diagnostic and prognostic value in comparison to other biomarkers, the existing evidence strongly supports its inclusion in the panel of analytes for research and drug development in the field of neurological disorders. The detailed methodologies provided herein offer a robust starting point for researchers to incorporate the measurement of L-CSS into their studies.
References
- 1. Mechanisms of L-cysteine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurotoxicity of cysteine: interaction with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma cysteine and sulphate levels in patients with motor neurone, Parkinson's and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Cysteine S-Sulfate Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-cysteine S-sulfate (CSSO), a potent endogenous N-methyl-D-aspartate (NMDA) receptor antagonist, is critical for understanding its physiological roles and advancing drug development. This guide provides a comparative overview of analytical methodologies for the quantification of CSSO and related sulfur-containing amino acids, offering insights into their principles, performance, and experimental protocols.
Overview of Analytical Techniques
The primary methods for the quantification of this compound and similar compounds include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of amino acids. For polar compounds like this compound, mixed-mode chromatography, such as the Primesep SB column which utilizes a combination of strong anion-exchange and weak reversed-phase mechanisms, is effective.[1] Detection can be achieved using UV, Evaporative Light Scattering Detector (ELSD), or mass spectrometry.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low-abundance analytes in complex biological matrices.[2] Derivatization is often employed for thiol-containing compounds to prevent oxidation and improve chromatographic retention and detection.[2]
-
Capillary Electrophoresis (CE): CE provides rapid and efficient separations of charged molecules. It is a valuable technique for the analysis of aminothiols and their derivatives in biological fluids.[3]
Quantitative Performance Comparison
The following table summarizes the quantitative performance of various methods for this compound and related compounds. Due to limited publicly available validation data specifically for this compound, data for L-cysteine and L-cystine are included to provide a comparative benchmark.
| Method | Analyte | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | L-cysteine | Pharmaceutical Capsule | Not Specified | Not Specified | Not Specified | |
| LC-MS/MS | L-cysteine-containing dipeptides | E. coli culture | Not Specified | Not Specified | Not Specified | |
| Chiral UHPLC-MS | D-cysteine | Biological Samples | 0.05-0.50 mg/L | 0.02 mg/L | 0.05 mg/L | |
| Chiral UHPLC-MS | L-cysteine | Biological Samples | 0.11-0.56 mg/L | 0.04 mg/L | 0.11 mg/L | |
| HRAM LC/MS | L-cystine | White Blood Cells | 0.02 – 4 µM | Not Specified | 0.02 µM | |
| Photoelectrochemical Sensor | L-cysteine | Human Urine | 5 - 190 µM | 1.56 µM | Not Specified | |
| CE-LIF | Amino Acids | Hypersaline Samples | Not Specified | As low as 250 pM | Not Specified |
Experimental Protocols
HPLC Method for this compound
This method is suitable for the analysis of the highly polar this compound molecule.
-
Sample Preparation:
-
Dissolve the sample in a suitable buffer. The specific buffer will depend on the sample matrix. For pharmaceutical preparations, a buffer at pH 1.2 can be used.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: Primesep SB, 4.6 x 50 mm, 5 µm, 100 Å
-
Mobile Phase: Specific mobile phase composition is not detailed in the available literature but would typically involve a gradient of an aqueous buffer and an organic modifier like acetonitrile (B52724) with an acid additive.
-
Flow Rate: Not specified.
-
Detection: LC/MS, ELSD, Corona, or UV.
-
LC-MS/MS Method for L-Cysteine Containing Dipeptides (Adaptable for this compound)
This high-throughput method is designed to overcome the instability of thiol compounds.
-
Sample Preparation and Derivatization:
-
To prevent oxidation, derivatize thiol groups using a specific alkylating reagent like monobromobimane.
-
The derivatization reaction creates a stable S-bimanyl derivative suitable for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: C18 column (2.1 mm × 150 mm, 1.7 µm)
-
Mobile Phase: A gradient of water and acetonitrile containing 0.1% (v/v) formic acid.
-
Flow Rate: 0.25 ml/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive/negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Capillary Electrophoresis for Aminothiols
CE is a powerful technique for separating charged analytes like this compound.
-
Sample Preparation:
-
For biological fluids, deproteinization is often necessary using agents like acetonitrile.
-
Derivatization with a fluorescent tag may be required for sensitive detection, especially with Laser-Induced Fluorescence (LIF).
-
-
Electrophoresis Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: The choice of buffer is critical for separation and can include sodium tetraborate (B1243019) or citrate (B86180) buffers.
-
Separation Voltage: Typically in the range of 15-30 kV.
-
Detection: UV or Laser-Induced Fluorescence (LIF) for higher sensitivity.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general experimental workflow for this compound quantification and a conceptual representation of the analytical separation process.
References
- 1. HPLC Analysis of L-Cysteine-S-Sulfate on Primesep SB Column | SIELC Technologies [sielc.com]
- 2. Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of aminothiols in body fluids, cells, and tissues by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Reference Ranges for L-Cysteine S-Sulfate in Healthy Subjects: A Comparative Guide to Analytical Methodologies
Introduction
L-Cysteine S-sulfate is a sulfur-containing amino acid that plays a role in cysteine metabolism. Altered levels of this metabolite have been associated with certain inborn errors of metabolism, such as sulfite (B76179) oxidase deficiency. Establishing a reliable reference range for this compound in healthy individuals is crucial for the accurate diagnosis and monitoring of these conditions. However, a significant knowledge gap exists, as there are currently no established reference ranges for this compound in the healthy population. This guide provides a comparative overview of analytical methodologies that can be employed for the quantification of this compound and related compounds in biological matrices, which is a prerequisite for establishing such reference ranges.
Comparison of Analytical Methodologies
The quantification of this compound and other sulfur-containing amino acids in biological samples presents analytical challenges due to their polarity and potential for oxidation. Various methods, primarily based on liquid chromatography, have been developed. A comparison of these methods is presented in Table 1.
| Method | Principle | Sample Type | Key Performance Characteristics | Advantages | Disadvantages/Limitations |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation of the analyte on a stationary phase with subsequent detection based on its ultraviolet absorbance. | Plasma, Urine, Cell Culture Media | LOD and LOQ in the low µg/mL to ng/mL range.[1] | Cost-effective, widely available instrumentation. | Lower sensitivity and specificity compared to mass spectrometry; may require derivatization to improve detection.[1][2] |
| High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) | Separation by HPLC followed by detection based on the mass-to-charge ratio of the analyte, providing high specificity. | Plasma, Urine, White Blood Cells | High sensitivity with LOD and LOQ in the low µM to nM range.[3][4] | High sensitivity and specificity, allowing for direct detection without derivatization.[3][5] | Higher equipment cost and complexity compared to HPLC-UV. |
| High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) | Separation by HPLC followed by two stages of mass analysis for enhanced specificity and sensitivity. | Plasma, Urine, White Blood Cells | Very high sensitivity and specificity with excellent linearity and precision.[6][7] | Gold standard for quantification in complex matrices due to high selectivity and sensitivity; allows for the use of stable isotope-labeled internal standards.[6][7] | Most expensive and complex instrumentation. |
| Ion Chromatography with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) | Separation of ionic species followed by elemental detection, specifically for sulfur in this context. | Supernatant from cell cultures | Can confirm the presence of sulfur-containing compounds. | Provides elemental specificity. | Not a direct measurement of the intact molecule; provides information on the sulfur content. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the analysis of sulfur-containing amino acids using HPLC-based methods.
Protocol 1: HPLC-UV for N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in Cell Culture Media
This method is adapted for the analysis of a cysteine derivative and its oxidized form, which is relevant to the analysis of this compound due to the similar chemical properties.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, S-5 µm, 12 nm).[1]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) (ACN) and water (4:96 v/v) containing 0.1% Trifluoroacetic acid (TFA).[1]
-
Flow Rate: 1.0 ml/min.[1]
-
Injection Volume: 20 µl.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 212 nm.[1]
-
-
Sample Preparation:
-
Prepare stock solutions of standards in the mobile phase.
-
Dilute stock solutions to create working standards and calibration curve solutions.
-
For cell culture media samples, appropriate dilution with the mobile phase may be required.
-
-
Data Analysis: Quantify the analytes by comparing the peak areas of the samples to the calibration curve generated from the standards.
Protocol 2: LC-MS for L-cysteine Analysis
This protocol provides a general framework for the analysis of L-cysteine using LC-MS.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an ion trap detector.[5]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Thermo Scientific Synchronis C18, 250mm × 4.6mm × 5µm).[5]
-
Mobile Phase: Acetonitrile (92%) + 0.1% ammonium (B1175870) acetate (B1210297) (8%).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 25 °C.[5]
-
-
Sample Preparation:
-
Dissolve the sample in a suitable diluent, such as methanol.[5]
-
Centrifuge the sample to remove any particulate matter.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Monitor for the specific mass-to-charge ratio (m/z) of the target analyte.
-
-
Data Analysis: Quantification is based on the peak area of the analyte's extracted ion chromatogram.
Protocol 3: LC-MS/MS for S-Methyl-l-cysteine (SMC) and S-Methyl-l-cysteine sulfoxide (B87167) (SMCSO) in Human Plasma and Urine
This method for related sulfur-containing amino acids demonstrates a robust approach using tandem mass spectrometry.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Sciex API4000).[8]
-
Chromatographic Conditions:
-
Sample Preparation:
-
For plasma, perform protein precipitation using an organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be diluted and injected into the LC-MS/MS system.
-
Urine samples may require dilution before injection.
-
-
Mass Spectrometry Conditions:
-
Data Analysis: Quantify the analytes using the ratio of the peak area of the analyte to that of its corresponding internal standard.
Metabolic Pathway of L-Cysteine
L-Cysteine is a central molecule in sulfur amino acid metabolism. It can be synthesized from methionine and is a precursor for several important compounds, including glutathione, taurine, and coenzyme A.[9] this compound is formed from the reaction of cystine (the oxidized dimer of cysteine) with inorganic sulfite, although the exact enzymatic pathway in humans is not fully elucidated.[10][11]
Caption: Simplified metabolic pathway of L-cysteine.
While definitive reference ranges for this compound in healthy subjects are yet to be established, robust analytical methods are available for its quantification. HPLC coupled with mass spectrometry, particularly tandem mass spectrometry, offers the necessary sensitivity and specificity for accurate measurement in complex biological matrices. The protocols and comparative data presented in this guide provide a foundation for researchers to develop and validate assays for this compound. The establishment of reliable reference ranges through future studies utilizing these methods is a critical next step for advancing the clinical utility of this biomarker.
References
- 1. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 2. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. agilent.com [agilent.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. [PDF] An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulphur containing amino acids metabolism | PPT [slideshare.net]
- 10. ECMDB: Cysteine-S-sulfate (ECMDB00731) (M2MDB000180) [ecmdb.ca]
- 11. Human Metabolome Database: Showing metabocard for Cysteine-S-sulfate (HMDB0000731) [hmdb.ca]
Safety Operating Guide
Proper Disposal of L-Cysteine S-sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of L-Cysteine S-sulfate, a potent N-methyl-d-aspartate (NMDA) glutamatergic receptor agonist. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Key Hazards:
-
Irritant: Causes skin and serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory irritation.[1]
-
Combustible Dust: Fine dust dispersed in the air in sufficient concentrations can form an explosive mixture in the presence of an ignition source.[2][4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety glasses or goggles.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Respiratory Protection: Use a NIOSH-approved N95 dust mask, especially when handling the powder form, to avoid inhalation.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
Handling Procedures:
-
Handle in a well-ventilated area to minimize dust accumulation.[5][6]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke when handling this chemical.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. It is the responsibility of the waste generator to properly characterize and classify the waste material.[2]
1. Waste Collection:
-
Collect waste this compound in a suitable, closed, and properly labeled container.
-
For spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5][7]
2. Waste Disposal:
-
Professional Disposal Service: The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[2] This ensures that the material is handled and disposed of in a compliant and environmentally responsible manner.
-
Incineration: An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by qualified personnel at a licensed facility.
-
Prohibited Disposal Methods:
3. Empty Container Disposal:
-
Dispose of empty containers as unused product, following the same procedures outlined above.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃H₇NO₅S₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | White powder or crystals |
| Melting Point | 240 °C (decomposes)[7] |
| Oral LD50 (Rat) | 1890 mg/kg[7] |
| Log Kₒw (n-octanol/water) | -2.49 (Experimental data)[8] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. L-Cysteinesulfonic acid | C3H7NO5S2 | CID 115015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. tersusenv.com [tersusenv.com]
- 4. ajiaminoscience.eu [ajiaminoscience.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. L-Cysteine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
